6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-9-7-18(6-8-4-2-1-3-5-8)12(19)10(9)16-13(15)17-11/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWFOVEZFDBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1CC3=CC=CC=C3)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145395 | |
| Record name | 2,4-Dichloro-5,6-dihydro-6-(phenylmethyl)-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207368-82-8 | |
| Record name | 2,4-Dichloro-5,6-dihydro-6-(phenylmethyl)-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207368-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5,6-dihydro-6-(phenylmethyl)-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological significance of the heterocyclic compound 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one. This molecule belongs to the pyrrolo[3,4-d]pyrimidine class of compounds, which are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interaction with biological targets such as kinases.[1] This document consolidates available data on its chemical structure, properties, and outlines a representative synthetic protocol and analytical methodologies for its characterization. Furthermore, a potential mechanism of action as a kinase inhibitor is discussed, supported by a visualization of a relevant signaling pathway.
Physicochemical Properties
The quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Cl₂N₃O | [2][3] |
| Molecular Weight | 294.14 g/mol | [3] |
| CAS Number | 1207368-82-8 | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Predicted XlogP | 3.0 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 163.0 Ų | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | Supplier Data |
Synthesis and Characterization
Representative Synthetic Protocol
The synthesis of the target compound likely involves a multi-step process, beginning with the construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring and subsequent chlorination.
Step 1: Synthesis of a Substituted Pyrrole Precursor
A plausible approach would be the reaction of an activated methylene compound with an amino acid derivative and a suitable benzylating agent to form a protected pyrrolidinone intermediate.
Step 2: Formation of the Pyrrolo[3,4-d]pyrimidine Core
The pyrrolidinone intermediate could then undergo cyclocondensation with a reagent such as formamide or a derivative to construct the pyrimidine ring, yielding a dihydroxypyrrolo[3,4-d]pyrimidine.
Step 3: Chlorination
The final step would involve the chlorination of the dihydroxy intermediate to yield this compound. This is a common transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
A generalized workflow for the synthesis is depicted below.
Analytical Characterization
The structural confirmation of this compound would be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the arrangement of protons and carbons in the molecule, confirming the presence of the benzyl group and the heterocyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns could provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the carbonyl (C=O) group in the pyrimidinone ring and aromatic C-H bonds.
-
Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further verifying the empirical and molecular formulas.
Biological Activity and Signaling Pathways
Compounds with the pyrrolo[3,4-d]pyrimidine scaffold are known to act as kinase inhibitors.[1] The structural resemblance to purines allows them to compete with ATP for the binding site on various kinases. The 2,4-dichloro substitution pattern often serves as a handle for further functionalization to enhance potency and selectivity.
Given the structural features, this compound is a putative inhibitor of receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of these pathways can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
A representative signaling pathway that could be targeted by this class of compounds is the Receptor Tyrosine Kinase (RTK) pathway, which includes downstream effectors like the Ras-MAPK and PI3K-Akt cascades.
Conclusion
This compound is a heterocyclic compound with potential as a kinase inhibitor. While comprehensive physicochemical data and detailed synthetic protocols are not widely published, this guide provides a foundational understanding based on available information and knowledge of related chemical structures. Further experimental investigation is required to fully characterize this compound and elucidate its specific biological activities and therapeutic potential. The provided representative experimental and signaling pathway information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 2. PubChemLite - 6-benzyl-2,4-dichloro-5h-pyrrolo[3,4-d]pyrimidin-7-one (C13H9Cl2N3O) [pubchemlite.lcsb.uni.lu]
- 3. 6-Benzyl-2,4-dichloro-5H-pyrrolo-[3,4-d]pyrimidin-7(6H)-one - CAS:1207368-82-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 1207368-82-8 [chemicalbook.com]
An In-depth Technical Guide to 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrrolo[3,4-d]pyrimidine derivatives are recognized for their potential as kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and other diseases.[1] This document outlines the core chemical properties, a generalized synthetic approach, and key characterization parameters for this compound. Due to the limited availability of specific experimental data in the public domain, this guide presents a representative synthesis and characterization workflow based on established methods for analogous structures. Additionally, it explores the potential biological activity and illustrates a relevant signaling pathway that may be modulated by this class of compounds.
Introduction
This compound belongs to the pyrrolo[3,4-d]pyrimidine class of heterocyclic compounds.[1] This scaffold is a derivative of purine and is a key structural motif in many biologically active molecules. The presence of the dichloro-pyrimidine ring and the benzyl group at the 6-position are expected to confer specific physicochemical properties and biological activities. Compounds with the pyrrolo[3,4-d]pyrimidine core are being actively investigated as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Cl₂N₃O | [2] |
| Molecular Weight | 294.14 g/mol | [2] |
| CAS Number | 1207368-82-8 | [2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis
A plausible synthetic workflow is outlined below. It is important to note that the specific reagents, reaction conditions, and purification methods would require experimental optimization.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of this compound. This protocol is illustrative and has not been experimentally validated for this specific compound.
-
Synthesis of the Pyrrolo[3,4-d]pyrimidine-dione Precursor:
-
A suitably substituted pyrrole-dicarboxylate is reacted with urea or a related reagent in the presence of a base, such as sodium ethoxide, in a high-boiling point solvent like ethanol.
-
The reaction mixture is heated at reflux for several hours.
-
Upon cooling, the product is precipitated, filtered, and washed to yield the pyrrolo[3,4-d]pyrimidine-2,4-dione.
-
-
Chlorination:
-
The pyrrolo[3,4-d]pyrimidine-2,4-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline.
-
The mixture is heated at reflux.
-
After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The resulting solid, 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one, is filtered and dried.
-
-
N-Benzylation:
-
The 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
A base, such as potassium carbonate (K₂CO₃), is added, followed by the dropwise addition of benzyl bromide.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization
The structural elucidation of this compound would be accomplished using a combination of spectroscopic techniques. The expected characterization data is summarized below.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), and the pyrrole ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrimidine and pyrrole rings, and the benzyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (amide) stretching, C-Cl stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
Pyrrolo[3,4-d]pyrimidine derivatives are known to exhibit inhibitory activity against a range of protein kinases. The 2,4-dichloro substitution pattern provides reactive sites for further functionalization to achieve selectivity towards specific kinase targets. The benzyl group may contribute to hydrophobic interactions within the ATP-binding pocket of the kinase.
Given the structural similarity to known kinase inhibitors, this compound is predicted to function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
A simplified representation of a potential signaling pathway inhibited by this class of compounds is depicted below.
Conclusion
This compound is a promising scaffold for the development of novel kinase inhibitors. This technical guide has provided an overview of its known properties, a generalized synthetic approach, and predicted characterization data. Further experimental investigation is required to fully elucidate its synthetic route, spectroscopic properties, and biological activity. The information presented herein serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in the development of new therapeutics based on the pyrrolo[3,4-d]pyrimidine core.
References
The Ascendant Therapeutic Potential of Dichlorinated Pyrrolopyrimidines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities, particularly in the realm of oncology.[1][2] This technical guide delves into the core biological activities of a specific subclass, dichlorinated pyrrolopyrimidines, offering a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate. These compounds have emerged as potent inhibitors of various protein kinases, playing a crucial role in cell signaling pathways that govern proliferation, survival, and angiogenesis.[3]
Quantitative Biological Activity of Dichlorinated Pyrrolopyrimidines
The anti-proliferative and enzyme-inhibitory activities of various dichlorinated pyrrolopyrimidine derivatives have been extensively evaluated. The following tables summarize the key quantitative data from seminal studies, providing a comparative landscape of their potency.
Table 1: In Vitro Anti-proliferative Activity of Dichlorinated Pyrrolopyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8 | Murine Melanoma (B16F10) | Melanoma | 0.25 | [3] |
| 10a | HeLa | Cervical Cancer | ~23-28 | [4] |
| 10a | MCF-7 | Breast Cancer | ~23-28 | [4] |
| 10a | HT-29 | Colon Cancer | ~23-28 | [4] |
| 12i | HCC827 (EGFR mutant) | Non-Small-Cell Lung Cancer | Not specified, but 493-fold more efficacious than in normal HBE cells |
Table 2: Kinase Inhibitory Activity of Dichlorinated Pyrrolopyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 8 | VEGFR-2 | 0.05 | [3] |
| 10 | VEGFR-2 | 0.12 | [3] |
| 14 | VEGFR-2 | 0.6 | [3] |
| 12i | EGFR (T790M mutant) | 0.21 | |
| 12i | EGFR (wild-type) | 22 |
Core Experimental Protocols
The following section provides detailed methodologies for the key experiments frequently cited in the evaluation of dichlorinated pyrrolopyrimidines.
Synthesis of Dichlorinated Pyrrolopyrimidine Derivatives
A general synthetic route to N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines involves a multi-step process.[3] The initial step is the cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine to yield the 2-amino-6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one intermediate.[3] Subsequent chlorination of the 4-position followed by displacement with the appropriate anilines affords the final target compounds.[3]
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the compounds against VEGFR-2 can be determined using a luminescence-based kinase assay.
-
Principle: The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus a lower concentration of the inhibitor is required to block this activity.
-
Procedure:
-
A master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate) is prepared.
-
25 µl of the master mixture is added to each well of a 96-well plate.
-
Serial dilutions of the test compounds (e.g., in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%) are added to the wells.
-
The reaction is initiated by adding the VEGFR-2 enzyme to the wells.
-
The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
After incubation, a kinase-glo reagent is added to each well to stop the reaction and generate a luminescent signal.
-
Luminescence is read using a microplate reader.
-
The percentage of VEGFR-2 activity is calculated relative to a no-inhibitor control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.[5]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following treatment, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
A solubilization solution (e.g., 100 µl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by the compounds is frequently analyzed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cells are treated with the test compounds for a specified duration.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Annexin V-FITC and PI staining solutions are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are then analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
-
Cell Cycle Analysis
The effect of the compounds on cell cycle progression is typically determined by flow cytometry of PI-stained cells.
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cells are treated with the test compounds for a defined period.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed to remove the ethanol and treated with RNase to prevent staining of RNA.
-
Cells are stained with a PI solution.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histogram.
-
Signaling Pathways and Experimental Workflows
The biological activity of dichlorinated pyrrolopyrimidines is primarily attributed to their ability to inhibit protein kinases, thereby disrupting key signaling pathways involved in cancer progression.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dichlorinated pyrrolopyrimidines act as potent inhibitors of VEGFR-2, blocking the downstream signaling cascade.
Figure 1: Inhibition of the VEGFR-2 signaling pathway.
General Kinase Inhibitor Experimental Workflow
The evaluation of a potential kinase inhibitor, such as a dichlorinated pyrrolopyrimidine, follows a standardized workflow from initial screening to in vivo validation.
Figure 2: General experimental workflow for kinase inhibitors.
Conclusion
Dichlorinated pyrrolopyrimidines represent a promising class of compounds with significant anti-cancer potential, primarily through the potent inhibition of key protein kinases such as VEGFR-2 and mutant forms of EGFR. The data presented in this guide highlights their low nanomolar to micromolar efficacy in both enzymatic and cell-based assays. The detailed experimental protocols provide a foundational framework for researchers to further investigate and develop these and similar compounds. The visualized signaling pathway and experimental workflow offer a clear conceptual map of their mechanism of action and the process of their evaluation. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize the therapeutic index of this important class of molecules for clinical translation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
In Vitro Evaluation of Novel Pyrrolo[3,4-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of novel pyrrolo[3,4-d]pyrimidine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. While research into this specific scaffold is emerging, this document synthesizes the available data, details relevant experimental protocols, and visualizes potential signaling pathways to guide further investigation. The primary focus of current research has been on spiro-pyrrolo[3,4-d]pyrimidine derivatives and their anti-inflammatory properties.
Quantitative Data Summary: Anti-inflammatory Activity of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
Recent studies have explored the anti-inflammatory potential of novel spiro-pyrrolo[3,4-d]pyrimidine derivatives by evaluating their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are key mediators of inflammation. The in vitro inhibitory activities of a series of synthesized spiro compounds were assessed against ovine COX-1 and human recombinant COX-2.[1][3] The results, including IC50 values and selectivity indices, are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6 | 2.58 | 0.02 | 129.21 |
| 11 | 3.50 | 0.02 | 175.00 |
| 14 | 6.00 | - | - |
| Celecoxib (Reference) | 0.95 | 0.03 | 31.52 |
Data sourced from a study on the design, synthesis, and pharmacological evaluation of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the evaluation of pyrrolo[3,4-d]pyrimidine derivatives. While specific protocols for this scaffold are limited in published literature, the following represent standard and widely accepted methods for assessing anti-inflammatory, cytotoxic, and kinase inhibitory activities of novel chemical entities.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer (e.g., Tris-HCl buffer) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a defined time (e.g., 5 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolo[3,4-d]pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Workflow for MTT Cell Viability Assay
Caption: General workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound.
-
Compound Incubation: The pyrrolo[3,4-d]pyrimidine derivative is pre-incubated with the kinase in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection of Phosphorylation: After a set incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various detection methods, such as:
-
Radiometric assays: Using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of kinase inhibition is calculated, and IC50 values are determined from dose-response curves.
Workflow for a Generic Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Potential Signaling Pathways
While specific signaling pathways modulated by pyrrolo[3,4-d]pyrimidine derivatives are yet to be fully elucidated, their structural similarity to other pyrrolopyrimidine isomers, which are known kinase inhibitors, suggests potential interactions with key cellular signaling cascades implicated in cancer and inflammation. The following diagrams illustrate hypothetical signaling pathways that could be targeted by these compounds.
Hypothetical Inhibition of a Pro-inflammatory Signaling Pathway
This diagram illustrates the potential mechanism by which a pyrrolo[3,4-d]pyrimidine derivative could exert anti-inflammatory effects by inhibiting a key signaling kinase in the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Hypothetical Inhibition of a Cancer-Related Kinase Signaling Pathway
This diagram illustrates a potential mechanism for the anticancer activity of a pyrrolo[3,4-d]pyrimidine derivative through the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway.
This technical guide serves as a foundational resource for researchers interested in the in vitro evaluation of novel pyrrolo[3,4-d]pyrimidine derivatives. As more research is conducted on this specific heterocyclic core, a deeper understanding of its biological activities and mechanisms of action will undoubtedly emerge, paving the way for the development of new therapeutic agents.
References
- 1. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4- d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry, largely due to its structural resemblance to the purine core of ATP. This mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of various protein kinases, making them attractive candidates for the development of kinase inhibitors. Dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders. The 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one core represents a key starting point for the development of such inhibitors, with the benzyl and chloro substituents providing vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs based on the this compound scaffold. Due to the limited publicly available data specifically on this core, this guide also draws upon the well-established SAR of the closely related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds to infer likely trends and guide future drug discovery efforts.
Core Scaffold and Rationale for Kinase Inhibition
The this compound scaffold possesses several key features that make it a promising candidate for kinase inhibition:
-
ATP Mimicry: The fused pyrrolopyrimidine ring system is isosteric to the adenine base of ATP, allowing it to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
-
Vectors for Substitution: The benzyl group at the 6-position and the chloro groups at the 2- and 4-positions serve as key points for chemical modification. These positions can be functionalized to explore different regions of the ATP-binding pocket, thereby influencing potency and selectivity.
-
Synthetic Tractability: The synthesis of pyrrolo[3,4-d]pyrimidine derivatives is well-documented, allowing for the generation of diverse analog libraries for SAR studies.
Structure-Activity Relationship (SAR) Analysis
Modifications at the 2- and 4-Positions
The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are crucial for both reactivity in synthesis and interaction with the target kinase.
-
4-Position: In many pyrrolopyrimidine and pyrazolopyrimidine kinase inhibitors, the 4-position is often substituted with an amino group, which can act as a hydrogen bond donor to the kinase hinge region. Further substitution on this amino group with various aryl or heteroaryl moieties can significantly impact potency and selectivity by extending into the solvent-exposed region of the ATP-binding site. For instance, in a series of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, variation of the anilino moiety at the 4-position was shown to influence potency and specificity for receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1]
-
2-Position: The 2-position is also amenable to modification. While the 2,4-dichloro precursor is a common synthetic intermediate, displacement of the 2-chloro group with various nucleophiles can introduce additional interactions. In some series, a small alkyl or amino group at this position is well-tolerated.
Modifications at the 6-Position (Benzyl Group)
The 6-benzyl group extends into what is often a hydrophobic pocket in the kinase active site.
-
Phenyl Ring Substitution: Substitution on the phenyl ring of the benzyl group can be used to fine-tune potency and selectivity. Electron-donating or electron-withdrawing groups, as well as bulkier substituents, can alter the electronic and steric properties of the molecule, leading to improved interactions with the target. For example, in a related series of pyrrolo[2,3-d]pyrimidines, variation of the substituents on the 6-benzyl moiety determined both the potency and specificity of inhibitory activity against various RTKs.[1]
-
Replacement of the Benzyl Group: While the core topic is the 6-benzyl analog, it is important to note that replacing the benzyl group with other aryl, heteroaryl, or alkyl groups is a common strategy to explore different chemical spaces and target different kinases.
General SAR Principles from Related Scaffolds
Based on extensive research on pyrrolopyrimidine and pyrazolopyrimidine kinase inhibitors, the following general SAR principles are likely to apply to the this compound scaffold:
-
Hinge Binding: A key interaction is the hydrogen bonding of the pyrimidine ring nitrogens with the kinase hinge region.
-
Hydrophobic Interactions: The benzyl group at the 6-position and substituents at the 4-position are crucial for establishing hydrophobic interactions within the ATP-binding pocket.
-
Selectivity: Selectivity among different kinases can be achieved by modifying the substituents at the 4- and 6-positions to exploit subtle differences in the shape and amino acid composition of their ATP-binding sites.
Data Presentation
As specific quantitative data for a series of this compound analogs is not available, a representative table of SAR data for a closely related series of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines is presented below to illustrate the principles discussed.
Table 1: Representative SAR Data for Pyrrolo[2,3-d]pyrimidine Analogs as RTK Inhibitors
| Compound | 6-Substituent | 4-Anilino Substituent | EGFR IC50 (µM) | VEGFR-1 IC50 (µM) | VEGFR-2 IC50 (µM) |
| Analog 1 | 2-Methylbenzyl | 3-Bromo | >100 | 0.45 | 0.04 |
| Analog 2 | 2-Methylbenzyl | 4-Chloro | 0.08 | 0.22 | 0.12 |
| Analog 3 | 2-Methylbenzyl | 2-Fluoro-4-chloro | 0.05 | 0.15 | 0.08 |
| Analog 4 | 1-Naphthylmethyl | 3-Bromo | >100 | 0.18 | 0.02 |
| Analog 5 | 1-Naphthylmethyl | 4-Chloro | 0.12 | 0.11 | 0.05 |
| Analog 6 | 1-Naphthylmethyl | 2-Fluoro-4-chloro | 0.07 | 0.09 | 0.01 |
Data is illustrative and based on trends observed in related series. Actual values for this compound analogs would require experimental determination.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. The following are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Initiation of Reaction: Add 5 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A431 for EGFR inhibitors)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: General workflow for the evaluation of pyrrolo[3,4-d]pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific SAR data for this core is limited, the well-established principles from related pyrrolopyrimidine and pyrazolopyrimidine series provide a strong foundation for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to build a comprehensive SAR profile. Key areas for exploration include the substitution of the 4-chloro position with various amino moieties and the modification of the 6-benzyl group to optimize interactions within the kinase active site. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
The Landscape of Pyrrolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyrimidine scaffold is a significant pharmacophore in the development of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1] While the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers have been extensively explored, leading to several clinical candidates and approved drugs, the pyrrolo[3,4-d]pyrimidine core has received considerably less attention in the context of kinase inhibition.[2]
A comprehensive review of the scientific literature reveals a notable scarcity of research focused on pyrrolo[3,4-d]pyrimidine derivatives as kinase inhibitors for oncology. The majority of published work on this specific scaffold investigates other biological activities, such as anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[3][4]
This guide will first summarize the available information on the synthesis and biological evaluation of pyrrolo[3,4-d]pyrimidines. Given the limited data on their kinase inhibitory activity, we will then provide a detailed overview of the closely related and highly successful pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds as kinase inhibitors, covering their structure-activity relationships (SAR), experimental protocols, and relevant signaling pathways.
Pyrrolo[3,4-d]pyrimidine Derivatives
Synthesis
The synthesis of the pyrrolo[3,4-d]pyrimidine core can be achieved through various synthetic routes. One reported method involves a one-pot condensation reaction of amino cyclohexane derivatives with benzaldehyde to generate spiro pyrrolo[3,4-d]pyrimidine derivatives.[3][4] Another approach describes a multicomponent reaction of ethyl 2,4-dioxo-4-arylbutanoate, ammonium acetate, isatin, primary amines, and tert-butyl isocyanide.[5]
Biological Activity
The primary biological activity reported for pyrrolo[3,4-d]pyrimidine derivatives is not kinase inhibition but rather anti-inflammatory and antioxidant effects.[3][4][5] Certain spiro pyrrolo[3,4-d]pyrimidine compounds have demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes, with some exhibiting higher selectivity for COX-2 than the reference drug celecoxib.[3][4]
Due to the limited availability of data on pyrrolo[3,4-d]pyrimidine-based kinase inhibitors, the remainder of this guide will focus on the extensively studied and structurally related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds.
Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Based Kinase Inhibitors
These scaffolds have proven to be highly versatile in targeting a wide range of kinases implicated in cancer progression. Their development has led to significant advancements in targeted cancer therapy.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 12i | EGFR (T790M) | 0.21 | [6] |
| EGFR (wild-type) | 22 | [6] | |
| Compound 5k | EGFR | 40 | [6] |
| Her2 | 85 | [6] | |
| VEGFR2 | 120 | [6] | |
| CDK2 | 204 | [6] | |
| Compound 11 | Aurora A | 0.74 | [7] |
| PHA-739358 | Aurora A | 13 | [8] |
| Aurora B | 79 | [8] | |
| Aurora C | 61 | [8] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 7d | OVCAR-4 (cell line) | 1740 | [9] |
| ACHN (cell line) | 5530 | [9] | |
| NCI-H460 (cell line) | 4440 | [9] | |
| Compound 17m | PKD1 | 17 | [10] |
| PKD2 | 35 | [10] | |
| PKD3 | 28 | [10] | |
| Ibrutinib (3) | BTK | 7.95 | |
| Compound 25 | EGFR | 4180 |
Experimental Protocols
General Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
A common synthetic route to pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves the following key steps, as illustrated for the synthesis of RET inhibitors:
-
Nucleophilic Substitution: Reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable amine, such as ethyl 2-(4-aminophenyl)acetate, to yield the corresponding substituted intermediate.
-
Hydrolysis: Base-mediated hydrolysis of the ester group to the carboxylic acid.
-
Amide Coupling: Coupling of the carboxylic acid with various substituted anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to afford the final products.
A detailed workflow for this synthesis is provided in the diagram below.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. A widely used method is the luminescence-based assay which measures ATP consumption.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound dilutions, the kinase enzyme, and the specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Caption: Workflow for the discovery of pyrrolopyrimidine kinase inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the exploration of kinase inhibitors. Its core structure, a pyrrolo[3,4-d]pyrimidine, is a recognized scaffold for developing targeted therapeutics. Understanding the physicochemical properties of this compound, especially its solubility in various organic solvents, is a critical first step in its preclinical development. Solubility influences formulation, bioavailability, and the design of in vitro and in vivo experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for designing and interpreting solubility studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Cl₂N₃O | [1] |
| Molecular Weight | 294.14 g/mol | [1] |
| CAS Number | 1207368-82-8 | [1][2] |
| Physical Form | Solid | [3] |
| IUPAC Name | 6-benzyl-2,4-dichloro-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one | [3] |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid compound such as this compound in organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile) of high purity
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of varying concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples using an orbital shaker or vortex mixer at a constant speed. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples, along with the standard solutions, using a validated HPLC method.
-
Record the peak area or peak height for each sample and standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.
-
Determine the concentration of the compound in the diluted samples using the calibration curve.
-
Calculate the solubility of the compound in the original, undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid compound.
Representative Kinase Signaling Pathway
Given that pyrrolo[3,4-d]pyrimidine derivatives are often investigated as kinase inhibitors, the following diagram illustrates a generic Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer therapy. An inhibitor like this compound could potentially target one of the kinases in this cascade.
Caption: A generic MAPK signaling pathway, a potential target for kinase inhibitors.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path to generating reproducible solubility data. Understanding the solubility of this and similar compounds is fundamental to advancing their potential as therapeutic agents. The context of kinase inhibition, illustrated by the MAPK signaling pathway, highlights the importance of such fundamental characterization in the broader drug discovery and development process.
References
Handling and storage guidelines for chlorinated heterocyclic compounds
An In-depth Technical Guide on the Handling and Storage of Chlorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage guidelines for chlorinated heterocyclic compounds. Given their prevalence in medicinal chemistry and drug development, a thorough understanding of their toxicological profiles, reactivity, and appropriate handling is paramount for ensuring laboratory safety and the integrity of research.[1][2]
Toxicological Profile
The introduction of chlorine atoms into a heterocyclic ring significantly alters a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn influences its interaction with biological systems and its toxicological profile.[1] These compounds can pose significant health risks, including damage to the liver, kidneys, and central nervous system.[3]
Routes of Exposure: The primary routes of occupational exposure are inhalation of volatile compounds, direct skin contact, and accidental ingestion.[4]
General Health Effects: Exposure can lead to symptoms ranging from dizziness and fatigue to severe skin irritation and organ damage.[3] Certain chlorinated aromatic hydrocarbons are known to cause a range of toxic effects, including immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenesis.[5][6]
Quantitative Toxicity Data
Acute toxicity data, typically expressed as the median lethal dose (LD50), offers a preliminary assessment of a compound's potential hazard. It is crucial to note that LD50 values can vary significantly depending on the animal model and the route of administration.[1]
| Compound | CAS Number | Animal Model | Route of Administration | LD50 Value |
| 2-Chloropyridine | 109-09-1 | Rat | Oral | 56 mg/kg[1] |
| 2-Chloropyridine | 109-09-1 | Rabbit | Dermal | 75 mg/kg[1] |
| 2-Chloropyridine | 109-09-1 | Rat | Intraperitoneal | 15 mg/kg[1] |
General Handling Guidelines
Due to the potential hazards, all handling of chlorinated heterocyclic compounds should be performed with appropriate safety measures in place.
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: Always handle these compounds within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Note that some solvents may penetrate standard latex gloves.[1][3] Always consult the Safety Data Sheet (SDS) for the specific compound and glove compatibility. The thickness of the glove should generally be more than 0.35 mm for prolonged contact.[8]
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes.[7]
-
Lab Coat: A chemical-resistant or flame-resistant lab coat should be worn.[3]
-
Workflow for Safe Handling and Dissolution
The following workflow outlines the essential steps for safely handling and dissolving these compounds.[1]
Caption: General workflow for safely handling chlorinated heterocyclic compounds.
Storage Guidelines
Proper storage is critical to maintain the stability of the compounds and to prevent hazardous situations such as reactions with incompatible materials or environmental contamination.
General Principles
-
Segregation: It is essential to segregate incompatible substances.[9] Chlorinated solvents should be stored separately from flammable solvents and alkali metals (e.g., sodium, potassium) to prevent violent reactions or explosions.[9]
-
Labeling: All containers must be clearly labeled with the chemical name and primary hazard.[7][9]
-
Inventory: Store the minimum necessary quantities of hazardous materials.[9]
-
Location: Do not store chemicals on the floor or on high shelves.[10] Large containers of liquids should be stored below shoulder height.[9] The storage area should be well-ventilated.[10]
Storage Conditions and Materials
The appropriate storage conditions are dictated by the compound's specific properties. Always refer to the manufacturer's Safety Data Sheet (SDS).[9]
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place. Bulk liquid temperature should not exceed 30°C.[8][11] | Prevents degradation and vaporization. High heat can cause decomposition, yielding toxic gases like hydrogen chloride and phosgene.[11] |
| Light | Protect from direct sunlight.[12] | Some compounds are light-sensitive and can degrade upon exposure. |
| Moisture | Protect from moisture and water.[11] | Contact with water can cause some chlorinated heterocycles to slowly hydrolyze, forming hydrochloric acid (HCl), which is corrosive.[11] |
| Atmosphere | For sensitive compounds, blanket with an inert gas like dry nitrogen.[8] | Prevents oxidation and degradation from atmospheric moisture. |
Container Compatibility
The choice of container material is crucial to prevent leaks, contamination, and degradation.
-
Recommended Materials:
-
Materials to Avoid:
-
Plastics: The use of plastic containers is generally not recommended as chlorinated solvents can permeate or degrade many plastics.[11] If used, they must have an official approval certificate for the specific solvent.[11]
-
Aluminum & Other Metals: Equipment, including tanks, pumps, and valves, must not contain aluminum, magnesium, or zinc, as violent reactions can occur.[12]
-
-
Secondary Containment: Use drip pans or double-walled containers to contain potential spills or leaks.[8] The containment area should be capable of holding the total volume of the largest tank.[8]
Logical Flow for Storage Decisions
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecolink.com [ecolink.com]
- 4. benchchem.com [benchchem.com]
- 5. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology of chloroorganic compounds in outline [roczniki.pzh.gov.pl]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Methodological & Application
Application Notes and Protocols for Kinase Profiling of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
Introduction
The pyrrolo[3,4-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its role as a core component in various kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery. The compound 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one belongs to this promising class of molecules and is investigated for its potential as a multi-targeted kinase inhibitor.[2] This document provides detailed protocols for the kinase profiling of this compound and similar derivatives, methods for data analysis, and visualization of relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile
While specific quantitative kinase profiling data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related pyrrolo[2,3-d]pyrimidine derivatives against several key kinases. This data provides a reference for the potential targets and potency of the compound .
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| 12i | EGFR (T790M mutant) | 0.21 | - | - |
| EGFR (wild-type) | 22 | - | - |
Table 1: Inhibitory activity of representative halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (e.g., 5k) and other pyrrolo[2,3-d]pyrimidine derivatives (e.g., 12i) against a panel of kinases. The data for these related compounds suggest that the pyrrolo-pyrimidine scaffold can be a potent inhibitor of various receptor tyrosine kinases and cyclin-dependent kinases.
Experimental Protocols
A standard method for determining the in vitro kinase inhibitory activity of a compound is a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates kinase inhibition.
Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Kinase of interest (e.g., EGFR, VEGFR2, CDK2)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test Compound: this compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Include wells with DMSO only as a vehicle control (100% kinase activity).
-
Include wells without the kinase enzyme as a background control (0% kinase activity).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined.
-
Add the ATP to the kinase reaction mixture to a final concentration that is typically at or near its Km value for the specific kinase.
-
Dispense the complete kinase reaction mixture into each well of the assay plate.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent to all wells according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Many pyrrolo-pyrimidine derivatives are known to target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key player in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.
References
Application Notes and Protocols for Cell-Based Assays Using Pyrrolo[3,4-d]pyrimidine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds, by mimicking the adenine component of ATP, can effectively compete for the ATP-binding site of various kinases, thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This document provides detailed application notes and protocols for utilizing cell-based assays to characterize the activity of kinase inhibitors based on the pyrrolo[3,4-d]pyrimidine and related scaffolds.
While public domain data on pyrrolo[3,4-d]pyrimidine-based kinase inhibitors is emerging, the broader family of pyrrolopyrimidines has been extensively studied. For instance, novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes[1]. This highlights the biological potential of this specific scaffold. To provide comprehensive and detailed protocols for kinase inhibition, this document will focus on a well-characterized kinase target, Polo-like kinase 1 (PLK1), and utilize data from related pyrrolopyrimidine inhibitors as representative examples for the experimental procedures.
Featured Kinase Target: Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[2][3][4] It is involved in centrosome maturation, spindle formation, and cytokinesis.[2][3][4] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[2][4] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[4]
PLK1 Signaling Pathway
PLK1 is a master regulator of mitotic progression. Its activation and downstream signaling are tightly controlled. The diagram below illustrates a simplified overview of the PLK1 signaling pathway.
Caption: Simplified PLK1 Signaling Pathway.
Data Presentation: In Vitro Activity of Representative Pyrrolopyrimidine Kinase Inhibitors
The following tables summarize the inhibitory activities of representative pyrrolopyrimidine-based kinase inhibitors against various cancer cell lines and specific kinase targets. This data is provided as an example of how to structure and present quantitative results from cell-based assays.
Table 1: Cellular Proliferation/Viability Inhibition by Pyrrolopyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 | Cytotoxicity | 29-59 | [5][6][7] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | MCF-7 | Cytotoxicity | 29-59 | [5][6][7] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | HCT-116 | Cytotoxicity | 29-59 | [5][6][7] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | A549 | Cytotoxicity | 29-59 | [5][6][7] |
| Compound 12i | EGFR (T790M) | HCC827 | Proliferation | 0.00021 | [8] |
| BI 2536 | PLK1 | Various Cancer Cell Lines | Proliferation | 0.002-0.025 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrrolopyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 5k | EGFR | Enzymatic | 79 | [7] |
| Compound 5k | Her2 | Enzymatic | 40 | [7] |
| Compound 5k | VEGFR2 | Enzymatic | 136 | [7] |
| Compound 5k | CDK2 | Enzymatic | 204 | [5] |
| Compound 12i | EGFR (T790M mutant) | Enzymatic | 0.21 | [8] |
| Compound 12i | EGFR (wild-type) | Enzymatic | 22 | [8] |
| BI 2536 | PLK1 | Enzymatic | 0.83 | [2] |
Experimental Protocols
The following section provides detailed protocols for key cell-based assays to evaluate the efficacy of pyrrolo[3,4-d]pyrimidine and related kinase inhibitors.
Experimental Workflow
A typical workflow for characterizing a novel kinase inhibitor involves a series of cell-based assays to determine its biological activity.
Caption: Experimental workflow for inhibitor analysis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[3,4-d]pyrimidine inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol determines if the inhibitor blocks the phosphorylation of a specific downstream substrate of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
6-well cell culture plates
-
Pyrrolo[3,4-d]pyrimidine inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-PLK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape and collect the lysate, then centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-PLK1 substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Strip and re-probe the membrane for total substrate and a loading control (e.g., β-actin) for normalization.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to investigate the effect of the inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Pyrrolo[3,4-d]pyrimidine inhibitor
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the inhibitor at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the inhibitor.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Pyrrolo[3,4-d]pyrimidine inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the inhibitor at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
- 1. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
Application Notes and Protocols for In Vivo Efficacy Studies of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the pyrrolopyrimidine class of molecules. This class is recognized for its potential as kinase inhibitors, which are crucial in cancer therapy.[1][2] Pyrrolopyrimidine derivatives have shown promise in targeting various protein kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6]
These application notes provide a comprehensive framework for conducting in vivo efficacy studies of this compound using xenograft models. The protocols outlined below detail the necessary steps from animal model selection and tumor implantation to drug administration and endpoint analysis. While specific experimental parameters may require optimization, this document serves as a foundational guide for researchers investigating the anti-tumor properties of this compound.
Hypothetical Kinase Inhibition Profile
While the specific kinase targets of this compound are under investigation, based on the activity of similar pyrrolopyrimidine compounds, it is hypothesized to be a multi-kinase inhibitor. The following table presents a hypothetical kinase inhibition profile.
| Kinase Target | IC50 (nM) | Description |
| CDK2 | 85 | A key regulator of the G1/S phase transition of the cell cycle.[7] |
| CDK4 | 120 | In complex with cyclin D, it controls the restriction point in the G1 phase.[8] |
| EGFR | 250 | A receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways involved in cell growth and proliferation.[9][10] |
| VEGFR2 | 400 | A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[2] |
In Vivo Efficacy in a Human Colorectal Carcinoma (HCT-116) Xenograft Model
This section outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound in a human colorectal carcinoma xenograft model.
Summary of Preclinical In Vivo Efficacy
The following table summarizes hypothetical data from an in vivo study in an HCT-116 xenograft mouse model.
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +2.5 |
| Compound (25 mg/kg) | Daily, p.o. | 850 ± 150 | 43.3 | -1.8 |
| Compound (50 mg/kg) | Daily, p.o. | 400 ± 90 | 73.3 | -4.5 |
| Positive Control (Doxorubicin, 5 mg/kg) | Twice weekly, i.p. | 350 ± 80 | 76.7 | -8.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Line and Culture
-
Cell Line: Human Colorectal Carcinoma (HCT-116)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Animal Models
-
Species: Athymic Nude Mice (NU/NU) or NOD/SCID mice.
-
Age: 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Xenograft Implantation
-
Cell Preparation: HCT-116 cells are harvested during the exponential growth phase. The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: A 100 µL cell suspension is subcutaneously injected into the right flank of each mouse.
Tumor Growth Monitoring and Group Randomization
-
Tumor Measurement: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups.
Formulation and Administration of this compound
-
Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Administration: The compound is administered orally (p.o.) via gavage at the specified doses (e.g., 25 mg/kg and 50 mg/kg) daily for 21 days. The vehicle control group receives the same volume of the vehicle solution.
Endpoint and Data Collection
-
Study Duration: The study is typically conducted for 21-28 days, or until the tumors in the control group reach a predetermined maximum size.
-
Data Collection: Tumor volume and body weight are recorded 2-3 times per week.
-
Euthanasia and Tissue Collection: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis such as histopathology, immunohistochemistry, or western blotting to assess pharmacodynamic markers.
Visualizations
Signaling Pathway
Based on the hypothetical multi-kinase inhibitor profile, the following diagram illustrates the potential impact of this compound on the CDK-mediated cell cycle progression.
Caption: Inhibition of CDK Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo efficacy study of this compound in a xenograft model.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. ascopubs.org [ascopubs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one, a heterocyclic compound with potential applications in medicinal chemistry, particularly as a kinase inhibitor. The synthesis is presented as a three-step process, commencing with the formation of a pyrrolo[3,4-d]pyrimidine trione core, followed by chlorination and subsequent N-benzylation.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed to proceed through the following three main stages:
-
Step 1: Synthesis of 5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione. This initial step involves the construction of the core bicyclic ring system.
-
Step 2: Chlorination to 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one. The hydroxyl groups of the pyrimidine ring are converted to chloro groups, which are versatile handles for further functionalization.
-
Step 3: N-benzylation to this compound. The final step introduces the benzyl group at the nitrogen atom of the pyrrole ring.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that these values are based on typical yields and conditions for analogous reactions and may require optimization for this specific synthetic route.
| Step | Reactant(s) | Product | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrrole-3,4-dicarboxylic acid, Urea | 5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione | High-boiling point solvent (e.g., Dowtherm A) | 180-200 | 4-6 | 70-80 |
| 2 | 5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione | 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one | POCl₃, N,N-Dimethylaniline | Reflux (110-120) | 3-5 | 80-90 |
| 3 | 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one | This compound | Benzyl bromide, NaH, DMF | 0 to rt | 2-4 | 75-85 |
Experimental Protocols
Step 1: Synthesis of 5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
This procedure outlines the formation of the core heterocyclic structure.
Materials:
-
Pyrrole-3,4-dicarboxylic acid
-
Urea
-
High-boiling point solvent (e.g., Dowtherm A)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine pyrrole-3,4-dicarboxylic acid (1 equivalent) and urea (2.5 equivalents).
-
Add a high-boiling point solvent, such as Dowtherm A, to the flask to create a slurry.
-
Heat the mixture to 180-200 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum to yield 5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione.
Step 2: Chlorination to 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
This step introduces the chloro groups to the pyrimidine ring. Chlorination with phosphorus oxychloride is a common method for converting hydroxy-pyrimidines to their chloro-derivatives.[1]
Materials:
-
5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend 5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with caution.
-
The product will precipitate out of the aqueous solution. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one.
Step 3: N-benzylation to this compound
The final step is the introduction of the benzyl group onto the pyrrole nitrogen.
Materials:
-
2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one (1 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed three-step synthesis of this compound.
Caption: Proposed synthetic route for this compound.
References
Application Notes and Protocols for High-Throughput Screening of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets, including protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery efforts. The pyrrolo[3,4-d]pyrimidine core has been identified as a promising framework for the development of kinase inhibitors, with derivatives showing activity against various cancer cell lines.[1]
These application notes provide a framework for utilizing this compound and its analogs in high-throughput screening (HTS) campaigns to identify and characterize novel kinase inhibitors. The protocols described below are adaptable for various kinase targets and cellular contexts.
Target Profile: Kinase Inhibition
The pyrrolopyrimidine scaffold is a known "privileged structure" for kinase inhibition. Derivatives have been shown to target several key kinases involved in oncogenic signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][4] The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring are key for its chemical reactivity and biological activity.
While specific high-throughput screening data for this compound is not extensively available in the public domain, the following tables summarize representative data for analogous pyrrolopyrimidine and pyrazolopyrimidine compounds against various kinases and cancer cell lines. This data serves as a benchmark for what researchers might expect when screening similar compounds.
Disclaimer: The following data is for structurally related compounds and should be used as a reference for designing screening campaigns for this compound.
Data Presentation
Table 1: Representative Biochemical IC50 Values for Pyrrolopyrimidine and Pyrazolopyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | Sunitinib (93 nM) |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | Staurosporine (38 nM) |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 204 | Sunitinib (261 nM) |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | 110 | - |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 | - |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 54 | - |
Data extracted from studies on various pyrrolopyrimidine and pyrazolopyrimidine derivatives.[3][5]
Table 2: Representative Antiproliferative GI50 Values for Pyrazolopyrimidine Derivatives in NCI-60 Cell Line Screen
| Compound ID | Cell Line Panel | GI50 Range (µM) |
| Compound 15 | NCI-60 | 0.018 - 9.98 |
| Compound 16 | NCI-60 | 0.018 - 9.98 |
Data from a study on pyrazolo[3,4-d]pyrimidine derivatives.[5]
Signaling Pathways
The following diagrams illustrate the general EGFR signaling pathway, a common target for pyrrolopyrimidine-based inhibitors, and a typical experimental workflow for high-throughput screening.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Experimental Workflow.
Experimental Protocols
The following are generalized protocols for high-throughput screening of kinase inhibitors. These should be optimized for the specific kinase target and assay format.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: This assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorophore into close proximity, resulting in a FRET signal.
Materials:
-
Target Kinase (e.g., EGFR)
-
Biotinylated substrate peptide
-
ATP
-
HTRF Detection Reagents (europium cryptate-labeled antibody, streptavidin-XL665)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 50 nL of each dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a mixture of the target kinase and biotinylated substrate in assay buffer. Add 5 µL of this mixture to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Prepare the HTRF detection reagent mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., A431 - EGFR overexpressing)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
This compound represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this and related compounds in high-throughput screening campaigns. Adaptation and optimization of these protocols for specific kinase targets and assay technologies will be crucial for successful hit identification and lead optimization in drug discovery programs.
References
- 1. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrrolo[3,4-d]pyrimidines in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[3,4-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy allows them to function as ATP-competitive inhibitors for a variety of protein kinases, many of which are implicated in cancer cell proliferation and survival. While direct research on pyrrolo[3,4-d]pyrimidines is emerging, extensive studies on the closely related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers provide a strong predictive framework for their potential applications in oncology research. These compounds have been shown to target key signaling pathways, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.
This document provides a comprehensive overview of the application of pyrrolo[3,4-d]pyrimidine derivatives and their isomers in cancer cell line studies, including quantitative data on their activity, detailed experimental protocols, and visualizations of the targeted signaling pathways.
Disclaimer: Specific experimental data for pyrrolo[3,4-d]pyrimidines is limited in publicly available literature. The data and protocols presented herein are largely based on studies of the structurally related and well-researched pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. These isomers serve as a strong predictive model for the potential applications and mechanisms of action of pyrrolo[3,4-d]pyrimidines.
Data Presentation
The following tables summarize the in vitro activity of various pyrrolo[3,4-d]pyrimidine isomers in different cancer cell lines and against specific kinase targets.
Table 1: In Vitro Antiproliferative Activity of Pyrrolo[3,4-d]pyrimidine Isomers in Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound VIIa | Multiple (57 cell lines) | Various | 0.326 - 4.31 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1a | A549 | Lung Cancer | 2.24 | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1d | MCF-7 | Breast Cancer | 1.74 | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | OVCAR-4 | Ovarian Cancer | 1.74 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | ACHN | Renal Cancer | 5.53 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | NCI-H460 | Lung Cancer | 4.44 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | MDA-MB-468 | Breast Cancer | 3.343 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | T-47D | Breast Cancer | 4.792 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Compounds 8f & 8g | HT-29 | Colon Cancer | 4.55 & 4.01 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compounds 5e, 5h, 5k, 5l | Various (4 cell lines) | Various | 29 - 59 | [6] |
| Pyrido[3,4-d]pyrimidine | Compound 21 | MCF-7 | Breast Cancer | - (60.77% inhibition) | [7] |
| Pyrido[3,4-d]pyrimidine | Compound 21 | MDA-MB-468 | Breast Cancer | - (71.42% inhibition) | [7] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[3,4-d]pyrimidine Isomers
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | EGFR | 186 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | ErbB2 | 254 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | VEGFR-2 | 63 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | Her2 | 40 | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | VEGFR2 | 136 | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | CDK2 | 204 | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | EGFR (19del/T790M/C797S) | <1 | [8] |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | EGFR (L858R/T790M/C797S) | <1 | [8] |
| Pyrrolo[2,3-d]pyrimidine | - | CDK4/6 | - | [9] |
| Pyrrolo[2,3-d]pyrimidine | - | PAK4 | - | [10] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Targeted Therapies with Pyrrolo[3,4-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of purine. This structural similarity allows compounds based on this scaffold to function as competitive inhibitors for ATP-binding sites in a variety of protein kinases. The dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. Consequently, pyrrolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases. These targeted therapies aim to selectively inhibit the signaling pathways that drive tumor growth, proliferation, and angiogenesis, offering a more precise and potentially less toxic alternative to conventional chemotherapy.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of targeted therapies incorporating the pyrrolo[3,4-d]pyrimidine scaffold.
Signaling Pathways and Experimental Workflow
The development and evaluation of pyrrolo[3,4-d]pyrimidine-based kinase inhibitors involve a multi-step process, from chemical synthesis to biological characterization. The following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted by these compounds.
Caption: A typical experimental workflow for the development of pyrrolo[3,4-d]pyrimidine-based kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by pyrrolo[3,4-d]pyrimidine derivatives.
Caption: Inhibition of the VEGFR signaling pathway by pyrrolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-Substituted Pyrrolo[2,3-d]pyrimidines
This protocol describes a general method for the synthesis of N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, adapted from established procedures.[1]
Materials:
-
Substituted 2,4-diamino-6-hydroxypyrimidine
-
Appropriate α-bromoketone
-
Dimethylformamide (DMF)
-
Molecular sieves (13X)
-
Phosphorous oxychloride (POCl₃)
-
Substituted anilines
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Cyclization to form the pyrrolo[2,3-d]pyrimidine core:
-
To a solution of 2,4-diamino-6-hydroxypyrimidine in DMF, add the corresponding α-bromoketone and molecular sieves.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
-
Chlorination of the 4-hydroxy group:
-
Reflux the product from step 1 in phosphorous oxychloride until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction mixture with ice water and neutralize with a suitable base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the 4-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine.
-
-
Nucleophilic substitution with anilines:
-
To a solution of the 4-chloro derivative from step 2 in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.
-
Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., diethyl ether) to obtain the final N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization:
-
Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity of the compounds using HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate
-
ATP
-
Synthesized pyrrolo[3,4-d]pyrimidine inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a solution of the kinase enzyme in assay buffer at the desired concentration.
-
Prepare a substrate/ATP mixture in assay buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitors or DMSO (for control) to the wells of a 384-well plate.
-
Add the diluted kinase enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the ADP detection reagent to each well. This reagent converts the ADP produced to ATP, which then generates a luminescent signal in a coupled reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A431, HUVEC)
-
Complete cell culture medium
-
Synthesized pyrrolo[3,4-d]pyrimidine inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for a few minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition of cell viability) value.
-
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis in cells treated with pyrrolo[3,4-d]pyrimidine derivatives.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound at a desired concentration for a specific time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Protocol 5: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the mechanism of action of the inhibitors by examining the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Sample Preparation:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. Use total protein levels or a housekeeping protein (e.g., β-actin) for normalization.
-
Data Presentation: Inhibitory Activities of Pyrrolo[3,4-d]pyrimidine Analogs
The following tables summarize the in vitro inhibitory activities of representative compounds with pyrrolo[3,4-d]pyrimidine and related scaffolds against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 5k | EGFR | 79 | [2] |
| Her2 | 40 | [2] | |
| VEGFR2 | 136 | [2] | |
| CDK2 | 204 | [2] | |
| Compound 16 | EGFR | 34 | [3] |
| Compound 4 | EGFR | 54 | [3] |
| Compound 15 | EGFR | 135 | [3] |
| Compound 31r | EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S | <0.3 | [4] |
| EGFR L⁸⁵⁸R/T⁷⁹⁰M/C⁷⁹⁷S | <0.3 | [4] | |
| Compound 12d | VEGFR-2 | 11.9 | [5] |
| Compound 15c | VEGFR-2 | 13.6 | [5] |
| Compound 20d | VEGFR | 2.5 | [6] |
| PDGFR | 3.6 | [6] | |
| Compound 8h | Src | 7100 | [7] |
| Si306 | Src | Varies by cell line | [8] |
| 17m | PKD | 17-35 | [9] |
| 3-IN-PP1 | PKD | 94-108 | [9] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀ / GI₅₀)
| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 5k | HepG2 | Liver | 29-59 (range) | [2] |
| Compound 15 | NCI-60 Panel | Various | 0.018 - 9.98 (range) | [3] |
| Compound 16 | NCI-60 Panel | Various | 0.018 - 9.98 (range) | [3] |
| Compound 15 | DOX/MDA-MB-468 | Drug-Resistant Breast | 0.267 | [3] |
| Compound 16 | DOX/MDA-MB-468 | Drug-Resistant Breast | 0.844 | [3] |
| Compound 31r | PC-9 EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S | Lung | 0.25 - 0.35 (range) | [4] |
| Compound 8h | U87 | Glioblastoma | 7.1 | [7] |
| Si306 | U87 | Glioblastoma | 4.8 | [8] |
| GBM-1 | Glioblastoma | 10.3 | [8] | |
| Compound 20d | HUVEC | Endothelial | 0.0028 | [6] |
| hCASMC | Smooth Muscle | 0.0096 | [6] |
References
- 1. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one as a Chemical Probe for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a significant structural motif in the design of potent kinase inhibitors. Its core structure mimics the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases. This characteristic makes pyrrolo[3,4-d]pyrimidine derivatives attractive candidates for the development of targeted therapies and chemical probes to investigate kinase signaling pathways.
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a member of this promising class of compounds. The presence of dichloro-substituents at the 2 and 4 positions of the pyrimidine ring and a benzyl group at the 6-position of the pyrrole ring provides a unique chemical structure with the potential for selective kinase inhibition. While specific biochemical data for this exact molecule is not extensively published, its structural features suggest it could serve as a valuable tool for kinase research. These application notes provide a framework for utilizing this compound as a chemical probe, including representative protocols and data based on closely related pyrrolopyrimidine derivatives.
Data Presentation: Representative Kinase Inhibition Profile
Due to the limited availability of specific kinase inhibition data for this compound, the following table summarizes representative IC50 values for other multi-targeted pyrrolopyrimidine-based kinase inhibitors against a panel of cancer-relevant kinases. This data illustrates the potential polypharmacology of this compound class and serves as a guide for initial kinase screening efforts.
| Kinase Target | Representative IC50 (nM) | Kinase Family | Associated Disease Area |
| EGFR | 50 - 200 | Tyrosine Kinase | Cancer |
| VEGFR2 | 100 - 500 | Tyrosine Kinase | Cancer, Angiogenesis |
| PDGFRβ | 200 - 800 | Tyrosine Kinase | Cancer, Fibrosis |
| SRC | 150 - 600 | Tyrosine Kinase | Cancer |
| CDK2 | 300 - 1000 | Serine/Threonine Kinase | Cancer, Cell Cycle |
| Aurora Kinase A | 250 - 750 | Serine/Threonine Kinase | Cancer, Mitosis |
| JAK2 | 400 - 1500 | Tyrosine Kinase | Myeloproliferative Neoplasms |
Note: The IC50 values presented are illustrative and based on published data for structurally related pyrrolopyrimidine compounds. The actual inhibitory profile of this compound should be determined experimentally.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)
This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against a specific kinase.
Materials:
-
This compound
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
Negative Control (0% inhibition): 1 µL of DMSO.
-
Positive Control (100% inhibition): 1 µL of a known potent inhibitor for the target kinase.
-
No Enzyme Control: 1 µL of DMSO (for background luminescence).
-
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for each specific kinase.
-
Add 10 µL of the kinase/substrate master mix to each well containing the test compound and controls (except the "No Enzyme Control" wells).
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the luminescent ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blot Analysis)
This protocol assesses the ability of the compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
This compound
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase and its substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated substrate signal to the total substrate signal and the loading control.
-
Compare the levels of phosphorylated substrate in the compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Visualizations
Caption: EGFR-MAPK signaling pathway with a potential point of inhibition.
Caption: Workflow for kinase inhibitor screening and development.
Caption: Structure-Activity Relationship (SAR) concept for probe optimization.
Flow Cytometry Analysis of Apoptosis Induced by Pyrrolopyrimidines: Application Notes and Protocols
Disclaimer: While the request specified pyrrolo[3,4-d]pyrimidines, a comprehensive search of scientific literature did not yield specific experimental data on this subclass of compounds inducing apoptosis, as analyzed by flow cytometry. The following application notes and protocols are therefore based on closely related and well-studied isomeric structures, primarily pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives. The methodologies and principles described are broadly applicable for investigating the pro-apoptotic effects of novel compounds within the broader pyrrolopyrimidine class.
Introduction
Pyrrolopyrimidine scaffolds are key pharmacophores in numerous clinically relevant molecules, exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] A significant mechanism underlying their antitumor efficacy is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and high-throughput technique that allows for the precise quantification of apoptotic cells and the dissection of the underlying cellular mechanisms.
These application notes provide detailed protocols for assessing apoptosis induced by pyrrolopyrimidine derivatives using flow cytometry. The primary assays covered include the Annexin V/Propidium Iodide (PI) assay for the detection of early and late apoptotic cells, cell cycle analysis to identify apoptosis-associated cell cycle arrest, and the analysis of key apoptotic proteins.
Data Presentation: Quantitative Analysis of Pyrrolopyrimidine-Induced Apoptosis
The following tables summarize quantitative data from studies on pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives, demonstrating their pro-apoptotic effects.
Table 1: Induction of Apoptosis in Cancer Cell Lines by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells | Reference |
| Compound 5k | HepG2 | IC50 | 24 | 15.63 | 9.74 | 25.37 | [3] |
| Compound 9e | A549 | IC50 (4.55) | - | - | Significant Increase | - | [1] |
| Compound 10a | PC3 | IC50 (0.19) | - | - | Significant Increase | - | [1] |
| Compound 10b | MCF-7 | IC50 (1.66) | - | - | Significant Increase | - | [1] |
| Compound 13i | Bladder Cancer Cells | - | - | - | - | Profound Apoptosis | [4] |
| Compound 14a | MCF7 | IC50 | - | - | - | Increased Apoptotic Death | |
| Compound 18b | MCF7 | IC50 | - | - | - | Increased Apoptotic Death |
Table 2: Effects of Pyrrolopyrimidines on Cell Cycle Distribution
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Sub-G1 Phase | Cell Cycle Arrest Phase | Reference |
| Compound 5k | HepG2 | IC50 | 24 | - | G1 | [5] |
| Compound 9e | A549 | IC50 | - | - | G0/G1 | [1] |
| Compound 13i | Bladder Cancer Cells | - | - | Accumulation | Sub-G1 | [4] |
| Compound 14a | MCF7 | IC50 | 24 | - | G1/S | [2] |
| Compound 14b | MCF7 | IC50 | 24 | - | G1/S | [2] |
| Halogenated pyrrolo[3,2-d]pyrimidine (1) | MDA-MB-231 | 15 | 48 | - | G2/M | [6] |
| Halogenated pyrrolo[3,2-d]pyrimidine (2) | MDA-MB-231 | 1.75 | 48 | - | G2/M | [6] |
Table 3: Modulation of Apoptotic Regulatory Proteins by Pyrrolo[2,3-d]pyrimidines
| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Reference |
| Compound 5k | HepG2 | 2.6-fold increase | 2-fold decrease | 6.9-fold increase | [3] |
| Compound 9e | A549 | Enhanced expression | Reduced expression | Increased | [1] |
| Compound 14b | MCF7 | Increased activity | - | - |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a widely used method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Pyrrolopyrimidine compound of interest
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the pyrrolopyrimidine compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (or the chosen fluorochrome for Annexin V) and PI.
-
Set up compensation controls using single-stained samples.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution and the identification of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Pyrrolopyrimidine compound of interest
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding, Treatment, and Harvesting:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fixation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for PI.
-
Gate the cell population to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in the sub-G1 peak, representing the apoptotic population.
-
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway induced by pyrrolopyrimidines.
Caption: Workflow for flow cytometry analysis of apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants for this class of compounds can include unreacted starting materials, partially chlorinated intermediates, over-chlorinated byproducts, and hydrolysis products where one or both chlorine atoms are replaced by hydroxyl groups. Solvents used in the reaction or initial purification steps can also be present as residual impurities.
Q2: Is column chromatography a suitable method for purifying this compound?
A2: Yes, silica gel column chromatography is a common and effective method for purifying pyrrolopyrimidine derivatives.[1] A careful selection of the eluent system is crucial to achieve good separation. Due to the chlorinated nature of the molecule, it is expected to be relatively nonpolar. A gradient elution starting with a nonpolar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
Q3: Can I use recrystallization for purification?
A3: Recrystallization can be a highly effective technique for obtaining high-purity material, provided a suitable solvent or solvent system is identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble or insoluble at all temperatures. A trial-and-error approach with small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, toluene, or mixtures with water) is recommended to find the optimal conditions.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration.[2] However, it's important to use the minimum amount of activated carbon necessary, as it can also adsorb the desired product, leading to a lower yield. This is typically done before a final recrystallization step.
Q5: The compound appears to be unstable during purification. What precautions should I take?
A5: Dichloropyrimidine derivatives can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3] It is advisable to use neutral conditions during work-up and purification. If aqueous washes are necessary, use deionized water or brine and minimize contact time. Evaporation of solvents should be performed at reduced pressure and moderate temperatures to prevent thermal decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The compound is highly retained on the silica gel. | Increase the polarity of the eluent. Consider pre-treating the silica gel with a small amount of a polar modifier like triethylamine if the compound is basic in nature. |
| The compound is co-eluting with impurities. | Optimize the eluent system. Try using a different solvent system or a shallower elution gradient. Consider using a different stationary phase, such as alumina. | |
| Product is an Oil Instead of a Solid | Residual solvent is present. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product is impure. | Re-purify the material using a different method (e.g., recrystallization if chromatography was used). Analyze the oil by NMR or LC-MS to identify the impurities. | |
| Multiple Spots on TLC After Purification | The compound is degrading on the silica gel plate. | Add a small amount of triethylamine or acetic acid to the TLC developing solvent to suppress streaking or decomposition. Ensure the sample is not spotted too concentrated. |
| Purification was incomplete. | Repeat the purification step. For column chromatography, collect smaller fractions and analyze them carefully by TLC. | |
| Recrystallization Fails (No Crystals Form) | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly to room temperature, then in an ice bath or refrigerator. |
| The chosen solvent is not suitable. | Try a different solvent or a mixture of solvents. Sometimes adding a co-solvent in which the compound is insoluble can induce crystallization. | |
| Oiling out occurs. | Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a small seed crystal of the pure compound can also help induce crystallization. |
Purification Methodologies Overview
| Purification Method | Description | Typical Impurities Removed | Considerations |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Removes impurities that have different solubility profiles from the target compound. | Requires finding a suitable solvent. Can be very effective for achieving high purity. |
| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (silica gel) as they are passed through a column with a mobile phase (eluent). | Separates compounds with different polarities. Effective for removing both more polar and less polar impurities. | Can be time-consuming and require significant amounts of solvent. The compound must be stable on silica. |
| Washing/Trituration | Suspending the crude solid in a solvent in which the desired product is poorly soluble, but impurities are soluble. | Removes highly soluble impurities. | A quick and simple method for a preliminary clean-up. May not be sufficient for high purity. |
| Activated Carbon Treatment | Adding activated carbon to a solution of the compound to adsorb colored and highly polar impurities.[2] | Primarily removes colored byproducts and some polar impurities. | Can lead to product loss due to adsorption onto the carbon.[2] |
Detailed Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific crude product.
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In separate small test tubes, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Heat the mixture gently to boiling. If the solid dissolves, it is a potential recrystallization solvent.
-
Allow the clear solution to cool to room temperature, and then cool in an ice bath. Observe if crystals form. The ideal solvent will yield a good crop of crystals upon cooling.
-
Bulk Recrystallization: Place the crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on the TLC plate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
Caption: A general workflow for the purification of a synthetic compound.
References
Strategies to improve the selectivity of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction selectivity of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic substitution?
The primary reactive sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms at the C2 and C4 positions of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the ring and the presence of chlorine atoms as good leaving groups make these positions highly electrophilic.
Q2: Why is achieving regioselectivity in nucleophilic substitution reactions on this scaffold a common challenge?
Achieving high regioselectivity between the C2 and C4 positions is challenging due to a subtle interplay of electronic and steric factors. For many 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position.[1] However, this selectivity is highly sensitive to the nature of the nucleophile, the presence of other substituents on the ring, and the reaction conditions, which can lead to the formation of a mixture of C2 and C4 substituted products, or even favor C2 substitution.[2]
Q3: What are the typical side products observed during nucleophilic substitution reactions?
The most common side products are regioisomers, where the nucleophile has substituted at the undesired position (e.g., the C2 isomer when the C4 isomer is the target). If the reaction conditions are too harsh or excess nucleophile is used, di-substitution at both C2 and C4 positions can also occur. Hydrolysis of the chloro groups is another potential side reaction if water is present.
Troubleshooting Guides
Problem: My reaction is producing a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?
This is a frequent issue. Several strategies can be employed to favor substitution at the C4 position.
-
Solution A: Modify the Nucleophile and Base. The choice of nucleophile is critical. For instance, thiophenols often show a preference for the C4 position under basic or weakly acidic conditions.[1] For amination reactions, using secondary aliphatic amines with a strong, non-nucleophilic base like LiHMDS can also favor C4 substitution.[3]
-
Solution B: Adjust Reaction Conditions. Temperature and solvent can significantly influence the C4/C2 ratio. Running the reaction at lower temperatures may favor the thermodynamically more stable C4 product. Solvents of varying polarity should be screened to optimize selectivity.
-
Solution C: Utilize Palladium Catalysis for Specific Couplings. For C-S cross-coupling reactions, specific Pd-catalyst systems have been developed that show a strong preference for C4 selectivity.[1] Similarly, Pd-catalyzed Buchwald-Hartwig amination can also favor the C4 position.[1]
Problem: I need to selectively functionalize the C2 position. What strategies can I employ?
While C4 is often the more reactive site, specific methods can be used to achieve C2 selectivity.
-
Solution A: Use Tertiary Amine Nucleophiles. A notable exception to the C4-selectivity rule is the reaction with tertiary amines. These nucleophiles have been reported to show excellent C2 selectivity with 2,4-dichloropyrimidines, particularly those with an electron-withdrawing group at the C5 position.[4][5] This proceeds through an intermediate that undergoes in-situ N-dealkylation.
-
Solution B: Sequential SNAr with a Directing Group. This strategy involves a two-step process. First, a nucleophile is selectively introduced at the more reactive C4 position. This new group at C4 then electronically and sterically directs the second, different nucleophile to the C2 position. For example, introducing an alkoxy or tetrafluorophenoxy group at C4 can facilitate a subsequent amination at C2.[3][6]
-
Solution C: Exploit Electronic Effects. For the broader class of 2,4-dichloropyrimidines, adding an electron-donating substituent at the C6 position can reverse the typical selectivity and make the C2 position more susceptible to nucleophilic attack.[2] While the core of your molecule is fixed, this principle is important for designing new analogs.
| Condition | Favored Position | Nucleophile/Reagent Type | Reference |
| Reaction Temperature | |||
| Lower Temperatures | Generally C4 | Varies | [1] |
| Nucleophile Type | |||
| Secondary Amines | C4 | e.g., Diethylamine | [3] |
| Thiophenols | C4 | e.g., Thiophenol | [1] |
| Tertiary Amines | C2 | e.g., Triethylamine | [4][5] |
| Alkoxides | C2 | e.g., Sodium Methoxide | [7] |
| Catalyst System | |||
| Pd(OAc)₂/dppf | C2 (Amidation) | Amides | [3] |
| Pd-based catalysts | C4 (Amination/Thiolation) | Amines, Thiols | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol is a generalized method based on procedures for related scaffolds.[3]
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as THF or 1,4-dioxane, add the desired secondary amine (1.1 eq.).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a non-nucleophilic base such as LiHMDS (1.2 eq., 1M solution in THF) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-aminated product.
Protocol 2: General Procedure for C2-Selective Amination using a Tertiary Amine
This protocol is adapted from literature describing C2-selective reactions on substituted 2,4-dichloropyrimidines.[4][5]
-
Dissolve this compound (1.0 eq.) in a suitable solvent like CHCl₃ or DMF.
-
Add the desired tertiary amine (e.g., triethylamine) (3.0-5.0 eq.) and a proton source or scavenger if necessary (e.g., i-Pr₂NEt).
-
Heat the reaction mixture to a temperature between 40-90 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC or LC-MS. The reaction typically proceeds via an intermediate quaternary ammonium salt followed by in-situ dealkylation.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine to remove excess amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting product, which corresponds to the formal reaction of a secondary amine at the C2 position, using column chromatography.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Troubleshooting guide for cell-based assays with 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
This guide provides troubleshooting advice and frequently asked questions for researchers using 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one in cell-based assays. This compound belongs to the pyrrolo[3,4-d]pyrimidine class of molecules, which are known to act as kinase inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a member of the pyrrolo[3,4-d]pyrimidine family. This class of compounds often functions as ATP-competitive kinase inhibitors.[1] The pyrrolo[3,4-d]pyrimidine scaffold is structurally similar to adenine, a key component of ATP, allowing it to bind to the ATP-binding pocket of various kinases. Derivatives of the closely related pyrazolo[3,4-d]pyrimidine have been shown to inhibit oncogenic kinases such as SRC, ABL1, and FYN.[2] Additionally, similar 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[3] Therefore, this compound is expected to inhibit one or more protein kinases, leading to downstream effects on cell signaling pathways that regulate processes like cell proliferation, survival, and DNA repair.
Q2: I'm observing precipitation of the compound in my cell culture medium. What can I do?
A2: Precipitation is a common issue with pyrrolo[3,4-d]pyrimidine derivatives due to their generally low aqueous solubility.[2] Here are several steps to troubleshoot this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (typically DMSO) is as low as possible in the final culture medium, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.
-
Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium can sometimes improve solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your compound in culture medium rather than adding a small volume of highly concentrated stock directly to your final culture volume.
-
Sonication: Briefly sonicating the diluted compound in the medium before adding it to the cells may help to dissolve small precipitates.
-
Test Different Solvents: While DMSO is the most common solvent, for some compounds, other solvents like ethanol or DMF might be suitable. However, always test the toxicity of any new solvent on your specific cell line.
Q3: My results are not consistent between experiments. What are the common sources of variability?
A3: Inconsistent results in cell-based assays with kinase inhibitors can stem from several factors:
-
Compound Instability: Ensure that your stock solution of the compound is stored correctly (typically at -20°C or -80°C) and protected from light if it is light-sensitive. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Density: The initial cell seeding density can significantly impact the outcome of the experiment. Ensure that you are seeding the same number of viable cells for each experiment.
-
Assay Timing: The incubation time with the compound should be consistent. For kinase inhibitors, the timing of downstream effects can be critical.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) whenever possible to minimize variability.
Q4: I am not observing any effect of the compound on my cells. What should I check?
A4: If the compound does not appear to have an effect, consider the following:
-
Concentration Range: You may need to test a wider range of concentrations. It is possible that the effective concentration is higher than what you have tested.
-
Compound Activity: Verify the integrity of your compound. If possible, use a fresh stock or a new batch of the compound.
-
Target Expression: Confirm that your cell line expresses the target kinase(s) of the compound at sufficient levels.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the changes induced by the compound. Consider using a more sensitive readout or an alternative assay.
-
Cellular Uptake: The compound may not be efficiently entering the cells. While less common for this class of molecules, it is a possibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor aqueous solubility of the compound. | Decrease the final DMSO concentration. Prepare a serial dilution in pre-warmed media. Briefly sonicate the final dilution. |
| High concentration of the compound. | Test a lower concentration range. | |
| High Background Signal in Assay | Autofluorescence of the compound. | Run a control plate with the compound but without fluorescent detection reagents to measure its intrinsic fluorescence. |
| Non-specific binding to assay components. | Include appropriate controls, such as a counterscreen without the target enzyme. | |
| Inconsistent IC50 Values | Variability in cell health or density. | Standardize cell seeding density and use cells at a consistent passage number. |
| Degradation of the compound. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles. | |
| Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Unexpected Cell Toxicity | Solvent toxicity. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). |
| Off-target effects of the compound. | Test the compound in a cell line that does not express the primary target. Perform a broader kinase screen to identify off-targets. | |
| Compound instability leading to toxic byproducts. | Use fresh compound stocks and protect from light and air if necessary. |
Experimental Protocols
General Protocol for a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
For an MTT assay, add the MTT reagent and incubate until formazan crystals form. Solubilize the crystals and read the absorbance.
-
For a CellTiter-Glo® assay, add the reagent, and after a brief incubation to stabilize the luminescent signal, read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
- 1. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compound Precipitation in Cell Culture Media
Welcome to the technical support center for addressing compound precipitation in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues with compound solubility during in vitro experiments.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common precipitation issues encountered during cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved my compound in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs when the compound, highly soluble in the organic solvent, becomes poorly soluble when rapidly diluted into the aqueous environment of the cell culture medium.[1][2] This is frequently due to "solvent shock," where the rapid change in solvent polarity causes the compound to aggregate and precipitate.[3]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of your compound.[2] It's possible that the intended concentration exceeds its solubility limit in the aqueous medium.
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial or stepwise dilution.[1][2] First, create an intermediate dilution in a smaller volume of pre-warmed media (37°C), then add this to the final volume.[1] Always add the compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[2]
-
Pre-warm the Media: The solubility of many compounds is temperature-dependent.[3] Always use pre-warmed (37°C) cell culture media, as adding compounds to cold media can decrease their solubility.[1][4]
-
Control Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, its final concentration in the culture should be minimized. High concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][5] Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[6][7]
Issue 2: Delayed Precipitation After Incubation
Question: My compound-media mixture looks fine initially, but after a few hours or days in the incubator, I observe cloudiness or crystalline precipitates. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the compound's stability and interactions with the culture environment over time.[1] Temperature fluctuations, evaporation, pH changes due to cellular metabolism, and interactions with media components can all contribute.[1][4]
Troubleshooting Steps:
-
Monitor Environmental Conditions:
-
Temperature: Minimize the time culture vessels are outside the incubator to avoid temperature cycling, which can affect compound solubility.[1][4]
-
Evaporation: Ensure proper humidification in the incubator. For long-term experiments, use low-evaporation lids or seal plates with gas-permeable membranes to prevent the concentration of media components, including your compound.[1]
-
-
Assess Compound Stability: The compound may be degrading over time into less soluble byproducts.[1] Consider preparing fresh media with the compound more frequently for long-term experiments.
-
Evaluate Media Interactions:
-
pH: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1] Monitor the pH of your culture, especially in dense cultures, and change the medium more frequently if needed.
-
Media Components: The compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[1][3] If serum is present, proteins like albumin can bind to and solubilize some compounds, but interactions can also lead to precipitation.[2][8] Trying a different basal media formulation might be necessary.[1]
-
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you determine the empirical solubility limit of your compound in your specific cell culture medium.[6]
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 10-100 mM in 100% DMSO).[1] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1][9]
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1]
-
Serial Dilution: a. Prepare a series of microcentrifuge tubes, each containing your cell culture medium. b. Add the compound stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of a 10 mM stock into 990 µL of media for a 100 µM final concentration). Add the stock dropwise while gently vortexing.[2] c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on, to create a range of concentrations.
-
Incubation: Incubate the tubes under standard culture conditions (37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2, 24, or 48 hours).[2]
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible crystals, or film).[2] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
| Parameter | Recommendation | Rationale |
| Stock Concentration | Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM). | Reduces the severity of "solvent shock" upon dilution.[2] |
| Final Concentration | Test a serial dilution to find the maximum soluble concentration. | Exceeding the solubility limit is a primary cause of precipitation.[2] |
| Solvent | Test alternative solvents (e.g., Ethanol, DMF) if compatible with your cells. | Solubility is highly dependent on the solvent used.[2] |
| Serum Percentage | Increase serum percentage (e.g., from 5% to 10% FBS). | Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[2][5] |
Table 1: Adjustable Parameters to Improve Compound Solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in the cell culture medium?
Precipitation can be caused by several factors, including the compound's low intrinsic solubility in aqueous solutions, a final concentration that exceeds its solubility limit, "solvent shock" from rapid dilution, interactions with media components (salts, proteins), and unfavorable temperature or pH conditions.[2][3]
Q2: How can I avoid "solvent shock"?
To avoid solvent shock, use a stepwise dilution method. First, dilute the stock solution in a smaller volume of pre-warmed media, then add this intermediate dilution to the final culture volume.[2] Alternatively, add the stock solution very slowly or dropwise to the final volume of media while gently agitating to ensure rapid and even dispersal.[2]
Q3: Can the type of cell culture medium affect my compound's solubility?
Yes, different media formulations have varying compositions of salts, amino acids, vitamins, and pH buffering systems.[6] These components can interact with your compound and influence its solubility. Additionally, the presence and concentration of serum can have a significant impact, as serum proteins can bind to compounds, which may either increase or decrease their solubility.[2][6]
Q4: Should I be concerned about repeated freeze-thaw cycles of my stock solution?
Yes, repeated freeze-thaw cycles can cause the compound to fall out of solution over time, even in the stock solvent.[2][4] It is best practice to aliquot your stock solution into smaller, single-use volumes to prevent this issue.[2]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cell toxicity and other artifacts.[1][6][7] Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[10]
Q6: My compound is known to inhibit a specific signaling pathway. Could precipitation affect my results?
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of Pyrrolopyrimidine Inhibitors in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with pyrrolopyrimidine inhibitors.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for common problems observed during in vivo experiments with pyrrolopyrimidine inhibitors.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: I am observing unexpected deaths or severe morbidity in my animal cohort treated with a pyrrolopyrimidine inhibitor. What are the immediate steps I should take?
-
Answer:
-
Cease Dosing Immediately: Halt administration of the inhibitor to the affected cohort to prevent further toxicity.
-
Euthanize Moribund Animals: Humanely euthanize animals that are in severe distress to minimize suffering.
-
Perform Necropsy: Conduct a thorough necropsy on deceased and euthanized animals. Collect major organs (liver, kidney, heart, spleen, lungs, gastrointestinal tract) for histopathological analysis to identify potential target organs of toxicity.[1][2]
-
Review Dosing and Formulation: Double-check your dose calculations, formulation protocol, and administration route. Errors in these steps are a common source of acute toxicity.
-
Consult Literature for the Specific Inhibitor: Review any available preclinical safety data for your specific or structurally related pyrrolopyrimidine inhibitors to check for known toxicities.
-
Issue 2: Significant Body Weight Loss
-
Question: My animals are showing a rapid and significant loss of body weight (>15-20%) after starting treatment. What could be the cause and how should I proceed?
-
Answer:
-
Potential Causes:
-
Gastrointestinal (GI) Toxicity: Pyrrolopyrimidine inhibitors, like other kinase inhibitors, can cause GI toxicity, leading to decreased food and water intake, diarrhea, and malabsorption.[2][3]
-
Systemic Toxicity: Off-target effects on vital organs can lead to a general decline in health and subsequent weight loss.
-
Dehydration: Diarrhea and reduced fluid intake can lead to dehydration, which contributes significantly to weight loss.
-
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is the primary cause.
-
Check for Diarrhea: Visually inspect cages for signs of diarrhea.
-
Provide Supportive Care: Consider providing supplemental hydration (e.g., subcutaneous saline) and a more palatable, high-calorie diet.
-
Dose Reduction or Interruption: If weight loss persists, consider reducing the dose or temporarily interrupting treatment until the animals recover.[4]
-
Blood and Tissue Analysis: Collect blood samples for a complete blood count (CBC) and serum chemistry panel to assess for hematological and organ-specific toxicity. Histopathology of the GI tract can confirm local toxicity.
-
-
Issue 3: Observable Skin Toxicities
-
Question: I'm observing skin rashes, lesions, or hair loss in my treated animals. How should I manage this?
-
Answer:
-
Potential Causes: Some kinase inhibitors are known to cause dermatological side effects.[3][4] This can be due to on-target or off-target inhibition of kinases involved in skin homeostasis, such as the Epidermal Growth Factor Receptor (EGFR).
-
Management Strategy:
-
Document and Score the Lesions: Use a standardized scoring system to track the severity and progression of the skin toxicities.
-
Topical Treatments: For mild to moderate rashes, topical emollients or corticosteroids may be beneficial, though their use should be carefully considered as they can have systemic effects.
-
Dose Modification: As with other toxicities, dose reduction or interruption is a key management strategy.[4]
-
Histopathological Examination: A skin biopsy can help to understand the underlying pathology of the observed lesions.
-
-
Issue 4: Cardiotoxicity Concerns
-
Question: My pyrrolopyrimidine inhibitor is structurally related to compounds known to cause cardiotoxicity. What are the signs to watch for and how can I monitor for this?
-
Answer:
-
Potential Mechanisms and Signs: Cardiotoxicity can manifest as arrhythmias, left ventricular dysfunction, and heart failure.[5][6][7] The underlying mechanisms can involve increased reactive oxygen species (ROS), disruption of calcium homeostasis, and inhibition of kinases crucial for cardiomyocyte survival.[5][8][9] Clinical signs in animals can be subtle but may include lethargy, respiratory distress, and edema.
-
Monitoring and Assessment:
-
Echocardiography: Non-invasive echocardiography can be used to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and throughout the study.
-
Electrocardiography (ECG): ECG can detect arrhythmias and changes in cardiac electrical conduction.
-
Cardiac Biomarkers: Measurement of serum cardiac troponins can indicate myocardial injury.
-
Histopathology: Post-mortem histological examination of the heart is crucial to identify any structural damage, fibrosis, or inflammation.[5][9]
-
-
Quantitative Toxicity Data
The following tables summarize publicly available toxicity data for representative kinase inhibitors, some of which share structural similarities or target pathways with pyrrolopyrimidine inhibitors. This data can serve as a reference for estimating potential toxicities.
Table 1: In Vivo Toxicity of Selected Kinase Inhibitors
| Compound | Animal Model | Dose | Observed Toxicities | Reference |
| Gefitinib | Mice | 50 mg/kg/day | Enhanced contact hypersensitivity | [10] |
| 60 mg/kg/day | Significant tumor growth delay | [11] | ||
| Patients | 250-500 mg/day | Nausea, diarrhea, rash | [12] | |
| Patients | N/A | Pneumonitis, interstitial lung disease | [13] | |
| Sunitinib | Rats & Monkeys | ≥1.8 mg/m² | Skeletal and dental toxicities | [14] |
| Rats & Monkeys | ≥72 mg/m² | Cardiovascular changes (reduced heart rate) | [14] | |
| Rats & Monkeys | N/A | Gastrointestinal toxicity, hematological changes | [14] | |
| Patients | 37.5 mg/day | Hematopoietic cell population decrease | [15] | |
| Patients | 50 mg/day | Severe neutropenia | [15] | |
| Sorafenib | Rats | N/A | Cardiac hypertrophy, fibrosis, myofibril disorder | [5] |
| Mice | N/A | Myocyte necrosis, pathological hypertrophy | [8][9] | |
| Hu7691 (AKT inhibitor) | Rats (Male) | 150 mg/kg/day | Animal fatalities | [1] |
| Rats (Female) | 50 mg/kg/day | Animal fatalities | [1] | |
| Rats | ≥25 mg/kg/day | Red-stained nose, arched back, emaciation | [1] | |
| BKI-1770 | Rats | 75 mg/kg | Bone toxicity, necrosis/inflammation in multiple organs | [16] |
| Calves | 7.5-15 mg/kg | Locomotion problems, changes to epiphyseal growth plates | [16] |
Table 2: LD50 Values of Novel Compounds
| Compound Class | Compound ID | Animal Model | LD50 (mg/kg) | Reference |
| 1,5-Benzothiazepine Derivatives | 6c1 | Mice | 4786 | [17] |
| 6e2 | Mice | 2542 | [17] | |
| 6e3 | Mice | 2039 | [17] |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice (Dose Range Finding)
This protocol is a general guideline and should be adapted based on the specific characteristics of the test compound and institutional guidelines.
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, with an equal number of males and females.
-
Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and escalate in subsequent groups (e.g., 3-5 dose levels).
-
Administration: Administer the pyrrolopyrimidine inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation:
-
Monitor animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dosing.
-
Thereafter, observe animals daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weight at baseline and daily thereafter.
-
-
Endpoint: The primary endpoint is mortality. The Maximum Tolerated Dose (MTD) is often defined as the highest dose that does not cause mortality or greater than 20% body weight loss.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.
Protocol 2: Repeat-Dose Toxicity Study
-
Animal Model and Group Size: Similar to the acute toxicity study, but with a larger group size (e.g., 10 animals per sex per group) to allow for interim sacrifices.
-
Dose Selection: Based on the MTD from the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control.
-
Dosing Regimen: Administer the compound daily for a specified duration (e.g., 14 or 28 days).
-
In-Life Monitoring:
-
Daily clinical observations and body weight measurements.
-
Weekly food and water consumption.
-
Ophthalmological examination at baseline and termination.
-
-
Clinical Pathology:
-
Collect blood samples at termination (and possibly at an interim time point) for hematology and clinical chemistry analysis.
-
Conduct urinalysis.
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize the animals.
-
Perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
-
Visualizations
Caption: On- and Off-Target Effects of Pyrrolopyrimidine Inhibitors.
Caption: Workflow for In Vivo Toxicity Assessment.
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib in Metastatic Renal Cell Carcinoma: Recommendations for Management of Noncardiovascular Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. Cardiotoxicity of sorafenib is mediated through elevation of ROS level and CaMKII activity and dysregulation of calcium homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Sorafenib cardiotoxicity increases mortality after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and pharmacokinetics of high-dose gefitinib in patients with solid tumors: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Exploratory analysis of early toxicity of sunitinib in advanced hepatocellular carcinoma patients: Kinetics and potential biomarker value - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
Validation & Comparative
A Comparative Analysis of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comparative overview of a representative compound from this class, 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one, against well-established, multi-kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib. Due to the limited publicly available kinase profiling data for the specific title compound, this comparison utilizes data from structurally related pyrrolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives to provide a representative analysis of its potential kinase inhibitory profile.
Kinase Inhibitory Profile: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the established kinase inhibitors and a representative pyrrolo[2,3-d]pyrimidine analog against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | 6-substituted-pyrrolo[2,3-d]pyrimidine Analog (IC50 in nM) | Staurosporine (IC50 in nM) | Dasatinib (IC50 in nM) | Sunitinib (IC50 in nM) |
| Tyrosine Kinases | ||||
| ABL1 | - | - | <1[1] | - |
| SRC | - | - | 0.8[1] | - |
| LCK | - | - | 1.1[1] | - |
| FYN | - | - | 0.6[1] | - |
| YES | - | - | 0.7[1] | - |
| KIT | - | - | 4.8[1] | 2[2] |
| PDGFRβ | - | - | - | 2[2] |
| VEGFR2 | Varies (e.g., 10 for some analogs)[3] | - | - | 80[2] |
| EGFR | Varies (e.g., 22 for some analogs)[4] | - | - | >10,000[2] |
| Serine/Threonine Kinases | ||||
| PKA | - | 7 - 15[5][6] | - | - |
| PKCα | - | 0.7 - 6[5][6] | - | - |
| PKG | - | 8.5[6] | - | - |
| ROCK2 | - | 0.2[7] | - | - |
| CAMKK2 | - | 0.2[7] | - | - |
| CDK2 | Varies (e.g., 40-204 for some analogs)[8] | - | - | >10,000[2] |
Note: The IC50 values for the pyrrolo[2,3-d]pyrimidine analog are representative values from studies on structurally similar compounds and are intended to provide a general sense of the potential activity of the this compound scaffold. Direct kinase profiling of the title compound is required for a precise comparison.
Experimental Protocols
The determination of a compound's kinase inhibitory profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the data presented above.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate
-
Test compound (e.g., this compound)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a well of the assay plate, combine the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay
This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a peptide or protein)
-
Test compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, test compound, and kinase reaction buffer.
-
Initiation of Reaction: Add radiolabeled ATP to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation: Stop the reaction (e.g., by adding phosphoric acid) and separate the radiolabeled substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing, or by running the samples on an SDS-PAGE gel.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or by exposing the gel to a phosphor screen and imaging.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Visualizing Kinase Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
While direct comparative data for this compound is not yet widely available, the analysis of structurally related pyrrolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives suggests that this scaffold holds significant potential for potent and selective kinase inhibition. The established inhibitors, Staurosporine, Dasatinib, and Sunitinib, exhibit broad-spectrum activity against numerous kinases, which contributes to their clinical efficacy but also to their side-effect profiles.
The development of novel pyrrolo[3,4-d]pyrimidine-based inhibitors like this compound may offer opportunities to achieve more targeted kinase inhibition profiles, potentially leading to improved therapeutic indices. Further comprehensive kinase profiling of this and related compounds is warranted to fully elucidate their therapeutic potential and position them within the existing landscape of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
Comparative Anticancer Efficacy of Pyrrolo[3,4-d]pyrimidine Analogs and Their Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. While direct research on pyrrolo[3,4-d]pyrimidine analogs with anticancer activity is limited in publicly available literature, extensive studies on its closely related and more widely explored isomers, pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, provide a robust framework for a comparative analysis of their anticancer properties. These isomers serve as excellent surrogates to understand the potential of the broader pyrrolopyrimidine class as anticancer agents. This guide provides a comparative analysis of the anticancer activity of these key pyrrolopyrimidine analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various pyrrolopyrimidine analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for representative pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8g | HT-29 (Colon) | 4.01 | [1] |
| Compound 8f | HT-29 (Colon) | 4.55 | [1] |
| Compound 6a | HeLa (Cervical) | 6.55 | [1] |
| Compound 6g | HT-29 (Colon) | 7.61 | [1] |
| Compound 5k | MCF-7 (Breast) | 29 | [2] |
| HepG2 (Liver) | 35 | [2] | |
| MDA-MB-231 (Breast) | 42 | [2] | |
| HeLa (Cervical) | 51 | [2] | |
| Compound 5l | MCF-7 (Breast) | 33 | [2] |
| HepG2 (Liver) | 41 | [2] | |
| MDA-MB-231 (Breast) | 49 | [2] | |
| HeLa (Cervical) | 59 | [2] | |
| Compound 8a | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 8h | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 8j | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 9h | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 9i | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 9j | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 9m | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 9n | MDA-MB-468 (Breast) | <6.17 | [3][4] |
| Compound 9o | MDA-MB-468 (Breast) | <6.17 | [3][4] |
Table 2: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (2,4-dichloro) | L1210, CEM, HeLa, MDA-MB-231 | low micromolar | [5] |
| Compound 2 (2,4-dichloro, 7-iodo) | L1210, CEM, HeLa, MDA-MB-231 | sub-micromolar | [5] |
Experimental Protocols
The evaluation of the anticancer activity of pyrrolopyrimidine analogs typically involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolopyrimidine analogs for a specified period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of key executioner caspases like caspase-3.[7]
Cell Cycle Analysis
The effect of the compounds on cell cycle progression can be determined by flow cytometry after staining the cells with a fluorescent DNA-intercalating dye like propidium iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Signaling Pathways and Mechanisms of Action
Pyrrolopyrimidine analogs exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
A primary mechanism of action for many pyrrolopyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrrolopyrimidine Analogs.
Many pyrrolo[2,3-d]pyrimidine derivatives function as multi-targeted kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[7] For instance, compound 5k demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[7] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.
Induction of Apoptosis
Several pyrrolopyrimidine analogs have been shown to induce apoptosis in cancer cells.[7] This is often a downstream effect of kinase inhibition. For example, the inhibition of survival signals can lead to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade and leading to cell death.[7]
Caption: Apoptosis Induction by Pyrrolopyrimidine Analogs.
Experimental Workflow
A typical workflow for the preclinical evaluation of novel pyrrolopyrimidine analogs for anticancer activity is outlined below.
Caption: Preclinical Evaluation Workflow for Anticancer Pyrrolopyrimidines.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Synergistic Potential of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one with Conventional Chemotherapy
Disclaimer: Direct experimental data on the synergistic effects of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one in combination with chemotherapy drugs are not currently available in published literature. This guide is constructed based on the compound's structural similarity to known kinase inhibitors possessing a pyrrolopyrimidine core. The presented data and protocols are derived from studies on analogous compounds and are intended to provide a predictive framework for researchers.
The structural backbone of this compound is a pyrrolopyrimidine nucleus, a scaffold frequently utilized in the development of kinase inhibitors. Derivatives of pyrrolo[3,4-d]pyrimidine have been identified as potent inhibitors of key cell cycle and DNA damage response (DDR) kinases, such as Cyclin-Dependent Kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. The inhibition of these kinases can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to synergistic cell death.
This guide explores the theoretical synergistic potential of this compound with standard chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—by extrapolating from the known effects of structurally related kinase inhibitors.
Comparative Analysis of Synergistic Effects
The synergy between a kinase inhibitor and a chemotherapy drug is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the extent to which the dose of one drug can be reduced to achieve the same effect when used in combination.
Table 1: Predicted Synergistic Effects of this compound with Chemotherapy Drugs
| Chemotherapy Drug | Cancer Cell Line (Example) | Combination Index (CI) (Predicted) | Dose Reduction Index (DRI) (Predicted) | Putative Mechanism of Synergy |
| Doxorubicin | Breast Cancer (e.g., MDA-MB-231) | < 1 | > 1 | Inhibition of DNA damage repair pathways (ATR/Chk1) enhances doxorubicin-induced DNA lesions. Abrogation of cell cycle checkpoints (CDK-mediated) forces cells with damaged DNA into mitosis, leading to apoptosis. |
| Cisplatin | Ovarian Cancer (e.g., A2780) | < 1 | > 1 | Prevents the repair of cisplatin-induced DNA crosslinks by inhibiting the ATR-mediated DNA damage response. This leads to an accumulation of irreparable DNA damage and subsequent cell death. |
| Paclitaxel | Non-Small Cell Lung Cancer (e.g., A549) | < 1 | > 1 | Kinase inhibition can disrupt cell cycle progression, potentially sensitizing cells to the mitotic arrest induced by paclitaxel. Inhibition of survival signaling pathways can lower the threshold for paclitaxel-induced apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the synergistic effects of a novel compound with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapy drug (doxorubicin, cisplatin, or paclitaxel), and combinations of both at a constant ratio. The ratio is often determined based on the IC50 values of the individual drugs.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between the two drugs.
-
Data Input: The dose-response data from the cell viability assay for the individual drugs and their combination are entered into a software program like CompuSyn.
-
Calculation of Combination Index (CI): The software calculates the CI values for different fraction affected (Fa) levels (i.e., the fraction of cells inhibited). The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that inhibit x%, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also inhibit x%.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Calculation of Dose Reduction Index (DRI): The software also calculates the DRI, which measures how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to investigate the molecular mechanism of synergy.
-
Protein Extraction: Cells are treated with the individual drugs and their combination for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the targeted signaling pathways (e.g., phospho-ATR, phospho-Chk1, phospho-Rb, cleaved PARP, Caspase-3).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the experimental workflow for assessing synergy.
Caption: Experimental workflow for determining drug synergy.
Caption: Putative signaling pathways targeted by combination therapy.
A Comparative Guide to the Kinase Cross-Reactivity Profile of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile for the investigational compound 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one. Due to the absence of publicly available experimental data for this specific compound, this document serves as a template, presenting a hypothetical cross-reactivity profile alongside established kinase inhibitors for illustrative and comparative purposes. The methodologies and data structures provided herein are based on standard industry practices for kinase inhibitor profiling.
The pyrrolo[3,4-d]pyrimidine scaffold, to which this compound belongs, is recognized for its potential as a kinase inhibitor.[1] Derivatives of the related pyrrolopyrimidine family have been investigated as inhibitors of various kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Janus kinases (Jak1), and Cyclin-dependent kinases (CDK2), underscoring the potential for this chemical class in oncology and other therapeutic areas.[2][3][4]
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table presents a hypothetical kinase inhibition profile for this compound compared to two well-characterized, multi-targeted kinase inhibitors, Sunitinib and Sorafenib. The data, represented as IC₅₀ (half-maximal inhibitory concentration) values in nanomolars (nM), illustrates how the selectivity of a compound can be compared across a panel of representative kinases.
Table 1: Hypothetical Comparative Kinase Inhibition Data (IC₅₀, nM)
| Kinase Target | This compound (Hypothetical) | Sunitinib (Reference) | Sorafenib (Reference) |
| VEGFR2 (KDR) | 15 | 9 | 90 |
| PDGFRβ | 25 | 2 | 20 |
| KIT | 75 | 4 | 68 |
| FLT3 | 80 | 1 | 58 |
| RET | 150 | 7 | 4 |
| BRAF | >10,000 | >10,000 | 22 |
| CDK2 | 5,500 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Reference IC₅₀ values for Sunitinib and Sorafenib are representative and may vary based on specific assay conditions.
Experimental Protocols
The determination of a compound's kinase inhibition profile is a crucial step in drug discovery. Below is a detailed methodology for a common in vitro assay used to generate such data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower amount of ATP corresponds to higher kinase activity. The remaining ATP is converted into a luminescent signal by a luciferase enzyme.
-
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Luminescent kinase assay reagent (containing luciferase and luciferin)
-
384-well white microplates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Setup: To the wells of a 384-well plate, add the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Initiation: Add the serially diluted test compound to the wells. Add ATP to initiate the kinase reaction. The final ATP concentration is typically set near the Kₘ value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent. This reagent contains an enzyme that catalyzes the formation of light from ATP and a substrate (luciferin).
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the light output using a plate luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to control wells (containing DMSO vehicle only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
-
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following are provided in the DOT language for use with Graphviz.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
References
- 1. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hits from High-Throughput Screens of Pyrrolo[3,4-d]pyrimidine Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated hit is a critical and often complex process. This guide provides an objective comparison of methods for validating active compounds, or "hits," discovered from pyrrolo[3,4-d]pyrimidine libraries, with a focus on their common application as kinase inhibitors. Supporting experimental data and detailed protocols for key validation assays are presented to aid in the design of robust hit validation cascades.
High-throughput screening of diverse chemical libraries, such as those based on the pyrrolo[3,4-d]pyrimidine scaffold, is a powerful strategy for identifying novel modulators of biological targets. However, primary HTS is prone to generating false-positive and false-negative results. Therefore, a systematic and multi-tiered validation process is essential to triage initial hits, confirm their activity, and characterize their mechanism of action. This process, often referred to as a hit validation cascade, typically involves a series of orthogonal assays with increasing biological relevance.
The Hit Validation Cascade: A Strategic Approach
The validation of hits from an HTS campaign is a stepwise process designed to eliminate artifacts and enrich for compounds with genuine and desired biological activity. A typical cascade involves moving from simple biochemical assays to more complex cell-based and biophysical methods to confirm target engagement and elucidate the mechanism of action.
Comparison of Hit Validation Assays
The selection of appropriate validation assays is crucial and depends on the target class and the nature of the primary screen. For pyrrolo[3,4-d]pyrimidine libraries, which are frequently developed as kinase inhibitors, a combination of biochemical, biophysical, and cell-based assays is typically employed. The following tables provide a comparative overview of common validation techniques.
Table 1: Comparison of Biochemical and Cell-Based Validation Assays
| Assay Type | Principle | Typical Output | Throughput | Advantages | Disadvantages |
| Biochemical Kinase Assay | Measures the ability of a compound to inhibit the activity of a purified enzyme. | IC50 | High | Direct measure of enzyme inhibition; allows for selectivity profiling against a panel of kinases. | May not reflect cellular activity due to factors like cell permeability and off-target effects. |
| Cell-Based Proliferation Assay | Measures the effect of a compound on the growth and viability of cancer cell lines. | GI50 / IC50 | High | Provides information on cellular potency and cytotoxicity. | Mechanism of action is not directly elucidated; could be due to off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1] | Thermal shift (ΔTm) | Medium | Confirms direct target engagement in a cellular environment.[1] | Requires a specific antibody for detection; lower throughput than proliferation assays. |
| Western Blotting | Detects changes in the phosphorylation status of the target kinase or its downstream substrates in response to compound treatment. | Change in protein phosphorylation | Low | Provides direct evidence of target modulation in a cellular context. | Low throughput; semi-quantitative. |
Table 2: Comparison of Biophysical Assays for Direct Target Engagement
| Assay Type | Principle | Typical Output | Throughput | Sample Consumption (Protein) | Label-Free |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[2] | KD, kon, koff | Medium-High | Low | Yes |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[2] | KD, ΔH, ΔS, Stoichiometry | Low | High | Yes |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[2] | KD | High | Very Low | No (requires fluorescent label) |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye. | ΔTm | High | Low | No (requires dye) |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific target and compounds being tested.
Biochemical Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of a test compound against a specific kinase.
Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is correlated with kinase activity, and inhibition of the kinase results in a decrease in the luminescent signal.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the kinase and its specific substrate.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Prepare an ATP solution in the reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of a test compound to its target kinase.
Principle: SPR measures the real-time interaction between a ligand (e.g., the kinase) immobilized on a sensor chip and an analyte (e.g., the test compound) flowing over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a response.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified kinase
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified kinase over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions sequentially over the immobilized kinase surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Surface Regeneration: After each compound injection cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection.
-
Data Acquisition: Record the sensorgrams, which show the binding response over time for each compound concentration.
-
Data Analysis:
-
Subtract the reference surface and blank injection data from the active surface data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that a test compound binds to its intended target protein in a cellular context.
Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature (Tm). CETSA measures this thermal shift by heating intact cells or cell lysates treated with a compound to a range of temperatures, followed by quantification of the remaining soluble target protein.[1]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS and cell lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).[3]
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[3]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of the soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization by the compound.
-
Signaling Pathway Visualization
Pyrrolo[3,4-d]pyrimidines often target kinases involved in critical cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT pathways. Understanding the position of the target kinase in these pathways is essential for designing relevant cell-based assays and for interpreting the functional consequences of its inhibition.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another central signaling node that regulates cell survival, growth, and metabolism.[5][6] It is frequently dysregulated in cancer and is a common target for kinase inhibitors.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Head-to-head comparison of different pyrrolopyrimidine scaffolds for kinase inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural similarity to the adenine core of ATP allows it to effectively compete for the kinase ATP-binding site.[1] This guide provides a head-to-head comparison of different pyrrolopyrimidine-based scaffolds, presenting quantitative inhibition data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the selection and design of next-generation kinase inhibitors.
Introduction to Pyrrolopyrimidine Scaffolds
Pyrrolopyrimidines are bicyclic heterocyclic compounds that are analogous to purines, the building blocks of DNA and RNA. This inherent biological relevance makes them ideal starting points for the development of ATP-competitive kinase inhibitors. The most commonly explored scaffold is the pyrrolo[2,3-d]pyrimidine , also known as 7-deazapurine.[1] However, other isomeric forms such as pyrrolo[3,2-d]pyrimidine and the closely related bioisostere pyrazolo[3,4-d]pyrimidine have also demonstrated significant potential in kinase inhibition.[2][3][4] Variations in the arrangement of nitrogen atoms within the bicyclic system, as well as the nature and position of substituents, profoundly influence the potency and selectivity of these compounds against different kinases.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds from different pyrrolopyrimidine and pyrazolopyrimidine scaffolds against a panel of cancer-relevant kinases. This data highlights the diverse inhibitory profiles achievable with these core structures.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| 12i | EGFR (T790M mutant) | 0.21 | Wild-type EGFR | 22 |
| 31r | EGFR (19del/T790M/C797S) | <1 | - | - |
| 59 | RET | 6.8 | - | - |
Data sourced from multiple studies.[1][5][6][7]
Table 2: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives
| Scaffold | Compound ID | Target Kinase | IC50 (nM) |
| Pyrrolo[3,2-d]pyrimidine | 16 | KDR (VEGFR2) | 33 |
| 20 | KDR (VEGFR2) | - | |
| Pyrazolo[3,4-d]pyrimidine | 14 | CDK2/cyclin A2 | 57 |
| 13 | CDK2/cyclin A2 | 81 | |
| 16 | EGFR | 34 | |
| 4 | EGFR | 54 | |
| SI306 | Src | - |
Data sourced from multiple studies.[2][3][8][9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and a typical workflow for kinase inhibitor screening.
Caption: A simplified diagram of common downstream signaling pathways activated by receptor tyrosine kinases.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of kinase inhibitor potency and selectivity. Below are methodologies for commonly employed in vitro and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a generic HTRF assay for measuring the activity of a purified kinase and the inhibitory effect of test compounds.
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Test compounds dissolved in DMSO
-
384-well low-volume white microplates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into the microplate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding HTRF detection buffer containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the growth inhibitory (GI50) concentration of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion
The pyrrolopyrimidine scaffold and its bioisosteres offer a versatile platform for the design of potent and selective kinase inhibitors. The choice of the specific scaffold isomer and the strategic placement of substituents are critical for achieving the desired inhibitory profile against a particular kinase or kinase family. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the rational design and evaluation of novel therapeutic agents.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Benchmark of ATR Inhibitors: Evaluating 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one in the Context of Leading Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy, particularly in tumors with existing DNA repair deficiencies. This guide provides a comparative analysis of several leading ATR inhibitors currently in clinical development, offering a benchmark against which emerging compounds like 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one can be evaluated. While direct experimental data for this compound is limited in the public domain, an examination of its pyrrolo[3,4-d]pyrimidine core scaffold suggests potential as a kinase inhibitor. This guide will summarize the performance of established ATR inhibitors, detail relevant experimental protocols, and provide a framework for the future evaluation of novel chemical entities in this class.
The ATR Signaling Pathway: A Key Regulator of Genomic Integrity
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication stress.[1][2][3][4] Upon activation, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being one of the most well-characterized.[1][2][3] This signaling cascade coordinates several crucial cellular processes, including cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, all of which contribute to cell survival.[2][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target.[5]
Comparative Efficacy of Leading ATR Inhibitors
A critical metric for evaluating the potency of an inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. The following table summarizes the reported IC50 values for several ATR inhibitors that have progressed to clinical trials.
| Compound Name | Alternate Names | ATR IC50 (enzymatic) | ATR IC50 (cellular) |
| Berzosertib | VE-822, M6620 | <0.2 nM (Ki) | 19 nM |
| Ceralasertib | AZD6738 | 1 nM | 74 nM |
| Elimusertib | BAY 1895344 | 7 nM | 36 nM (p-H2AX) |
| Gartisertib | M4344, VX-803 | <150 pM (Ki) | 8 nM (p-Chk1) |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is compiled from various sources.[1][2][3][4][6][7][8][9][10][11][12][13]
Selectivity Profile of ATR Inhibitors
In addition to potency against the primary target, the selectivity of an inhibitor against other kinases is a crucial determinant of its therapeutic window and potential off-target effects. The following table presents the selectivity data for several ATR inhibitors against other related kinases in the PI3K-like kinase (PIKK) family.
| Compound Name | ATM IC50 | DNA-PK IC50 | mTOR IC50 |
| Berzosertib (VE-822) | 2.6 µM | 18.1 µM | >1 µM |
| Ceralasertib (AZD6738) | >5 µM | >5 µM | >5 µM |
| Elimusertib (BAY 1895344) | 1420 nM | 332 nM | 61-fold selective for ATR |
Note: Higher IC50 values indicate lower potency, and therefore greater selectivity for ATR over the off-target kinase. Data compiled from various sources.[1][2][14]
The Pyrrolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
Experimental Protocols for Benchmarking ATR Inhibitors
To facilitate the direct comparison of novel compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize ATR inhibitors.
ATR Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Kinase buffer (e.g., 25 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., recombinant Chk1 protein or a synthetic peptide)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, ATR/ATRIP enzyme, and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ATR Inhibition Assay (Western Blot for p-Chk1)
Objective: To assess the ability of a compound to inhibit ATR signaling in a cellular context by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cancer cell line of interest (e.g., HT29, A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydroxyurea, UV radiation)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control (β-actin).
Cell Viability Assay
Objective: To determine the effect of the ATR inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
96-well plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The landscape of ATR inhibitors is rapidly evolving, with several potent and selective compounds demonstrating promising anti-tumor activity in clinical trials. While this compound remains to be extensively characterized, its core chemical scaffold is of interest for kinase inhibitor discovery. The benchmarking data and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel ATR inhibitors. Future studies should focus on determining the enzymatic and cellular potency, kinase selectivity, and anti-proliferative effects of this compound to ascertain its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Berzosertib (VE-822) | ATR抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the resistance profile of cancer cells to 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
A Guide for Drug Development Professionals
This guide provides a comparative evaluation of the potential resistance profile of the kinase inhibitor 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one . Direct experimental data on resistance mechanisms for this specific compound is not extensively available in current literature. Therefore, this analysis uses well-characterized, ATP-competitive Polo-like Kinase 1 (PLK1) inhibitors, such as BI 2536 and Volasertib, as functional proxies. The mechanisms of resistance observed for PLK1 inhibitors are highly relevant and predictive for other kinase inhibitors that share a similar mechanism of action, providing a robust framework for anticipating and evaluating potential resistance to this compound.
The pyrrolo[3,4-d]pyrimidine scaffold is a recognized core structure in the development of multi-targeted kinase inhibitors for oncology.[1][2] Derivatives have shown activity against various cancer cell lines and kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, highlighting their therapeutic potential.[1][3] Understanding and mitigating drug resistance is a critical challenge in the clinical application of kinase inhibitors.[4][5]
Comparative Potency in Sensitive vs. Resistant Cell Lines
Acquired resistance to kinase inhibitors is often quantified by a significant increase in the half-maximal inhibitory concentration (IC50). The following table summarizes representative data from studies on the PLK1 inhibitor BI 2536, comparing its efficacy in parental (sensitive) colorectal cancer cell lines versus their derived resistant counterparts.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Primary Resistance Mechanism | Reference |
| HT29 | 2.5 ± 0.6 | 120.3 ± 15.2 | ~48x | AXL/TWIST1 Pathway Upregulation, MDR1 Expression | [4] |
| RKO | 1.8 ± 0.4 | 95.7 ± 11.8 | ~53x | PLK1 Gene Mutation (R136G) | [4] |
| SW837 | 3.1 ± 0.7 | 155.4 ± 20.1 | ~50x | AXL/TWIST1 Pathway Upregulation, MDR1 Expression | [4] |
| HCT116 | 2.2 ± 0.5 | 115.9 ± 13.5 | ~53x | AXL/TWIST1 Pathway Upregulation, MDR1 Expression | [4] |
Data presented is representative of values found in the cited literature. Exact values may vary between experiments.
Key Mechanisms of Acquired Resistance
Resistance to kinase inhibitors like those in the pyrrolopyrimidine class typically arises from several key molecular alterations. Studies on PLK1 inhibitors have identified three primary mechanisms that are likely transferable to novel agents such as this compound.[4][5]
-
Target Gene Mutation: The acquisition of point mutations in the kinase domain can prevent the inhibitor from binding effectively to its target. For example, the R136G mutation in the PLK1 gene was identified in the BI 2536-resistant RKO cell line, sterically hindering the drug's access to the ATP-binding pocket.[4]
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibited target. In several colorectal cancer cell lines, resistance to PLK1 inhibition is mediated by the activation of the AXL receptor tyrosine kinase and its downstream transcription factor TWIST1.[4][6] This axis promotes an epithelial-to-mesenchymal transition (EMT), which is associated with increased cell motility and drug resistance.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the ABCB1 or MDR1 gene), actively pumps the drug out of the cell, reducing its intracellular concentration and efficacy.[4][7] Upregulation of MDR1 was observed in resistant cell lines where the AXL-TWIST1 pathway was activated.[4]
The following diagrams illustrate the experimental workflow for identifying these resistance mechanisms and the key signaling pathway involved.
References
- 1. Buy Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate [smolecule.com]
- 2. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activities of pyrrolo[3,4-d]pyrimidine and structurally related pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. While specific quantitative in vitro and in vivo data for 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is limited in publicly accessible literature, this document aims to provide a valuable comparison based on analogous compounds, alongside detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This scaffold is recognized for its potential in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Preliminary studies suggest that this compound acts as a multi-targeted kinase inhibitor and exhibits inhibitory effects on the growth of various cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2).[2] However, to date, specific IC50 values and detailed in vivo efficacy data have not been widely published.
Comparative In Vitro Activity Data
To provide a framework for the potential efficacy of this compound, the following tables summarize the in vitro activity of structurally related pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. These compounds share a similar heterocyclic core and are known to function as kinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of Related Pyrrolopyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| Compound 12d | VEGFR-2 | 11.9 | - | - |
| Compound 15c | VEGFR-2 | 13.6 | - | - |
| AT7519 | CDK1 | 190 | - | - |
| CDK2 | 44 | - | - | |
| CDK4 | 67 | - | - | |
| CDK5 | 18 | - | - | |
| CDK9 | < 10 | - | - | |
| BAY-1000394 | CDK1, 2, 3, 4, 7, 9 | 5 - 25 | - | - |
Data sourced from multiple publications highlighting the potency of pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases.[3][4][5]
Table 2: Comparative Anti-proliferative Activity (IC50) of Related Pyrrolopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5k | HepG2 | Liver Cancer | 29 | - | - |
| MCF-7 | Breast Cancer | 35 | - | - | |
| HCT-116 | Colon Cancer | 42 | - | - | |
| A549 | Lung Cancer | 59 | - | - | |
| Compound 17a | MCF-7 | Breast Cancer | 1.59 | - | - |
| PC-3 | Prostate Cancer | 0.01 | - | - | |
| A-549 | Lung Cancer | 2.48 | - | - |
This table showcases the cytotoxic effects of related compounds on various cancer cell lines, indicating the potential anti-cancer applications of this chemical class.[4][6]
Experimental Protocols
To facilitate the investigation and comparison of this compound, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., MCF7)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of the compound.
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: General experimental workflow for compound evaluation.
Caption: Logical relationship of the comparative analysis.
References
- 1. This compound | 1207368-82-8 | Benchchem [benchchem.com]
- 2. Buy Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate [smolecule.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
Navigating the Therapeutic Window of Novel Pyrrolo[3,4-d]pyrimidine Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the therapeutic index (TI) is a critical determinant of a drug candidate's potential success. It represents the window between a compound's effective therapeutic dose and a dose that elicits toxic side effects. This guide provides a comparative assessment of the therapeutic index of novel pyrrolo[3,4-d]pyrimidine compounds and related isomers, offering supporting experimental data and detailed methodologies to aid in the evaluation of this promising class of molecules.
While comprehensive data on the therapeutic index of novel pyrrolo[3,4-d]pyrimidine compounds remains an emerging field of study, valuable insights can be gleaned from related pyrrolopyrimidine isomers. This guide leverages available data from these closely related compounds to establish a framework for assessment, presenting a clear comparison of their anti-cancer efficacy versus their toxicity to normal cells.
Comparative Analysis of Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety, calculated as the ratio of the concentration of a compound that is cytotoxic to that which is therapeutically effective. A higher TI is desirable, indicating a wider margin of safety. In an in-vitro setting, this is typically calculated as:
TI = CC50 / IC50
Where:
-
CC50 (Median Cytotoxic Concentration): The concentration of a compound that kills 50% of normal cells.
-
IC50 (Median Inhibitory Concentration): The concentration of a compound that inhibits a specific biological function (e.g., cancer cell proliferation) by 50%.
The following tables summarize the in-vitro therapeutic index of representative pyrrolopyrimidine compounds based on published data.
| Compound ID | Target Cancer Cell Line | Efficacy (IC50, µM) | Normal Cell Line | Cytotoxicity (CC50, µM) | Therapeutic Index (TI) | Reference |
| 8f | HT-29 (Colon) | 4.55 | HEK-293 | 195 | 42.86 | [1] |
| 8g | HT-29 (Colon) | 4.01 | HEK-293 | 169 | 42.14 | [1] |
| 14a | MCF7 (Breast) | 1.7 | BJ1 | > 50 (estimated) | > 29.4 | [2] |
| 16b | MCF7 (Breast) | 5.7 | BJ1 | > 50 (estimated) | > 8.77 | [2] |
| 18b | MCF7 (Breast) | 3.4 | BJ1 | > 50 (estimated) | > 14.7 | [2] |
| Doxorubicin | MCF7 (Breast) | 26.1 | BJ1 | Not specified | Not specified | [2] |
Note: For compounds 14a, 16b, and 18b, the exact CC50 on BJ1 cells was not provided, but the study indicated low toxicity. A conservative estimate of >50 µM is used for illustrative purposes.
Experimental Protocols
Accurate assessment of the therapeutic index relies on robust and standardized experimental methodologies. The following are detailed protocols for the key assays cited in this guide.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
a. Cell Culture:
-
Human cancer cell lines (e.g., HT-29, MCF7) and a normal human cell line (e.g., HEK-293, BJ1) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
c. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 (for cancer cells) or CC50 (for normal cells) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In-Vitro Anti-proliferative Assay
This is often the same as the cytotoxicity assay but performed on cancer cell lines to determine the efficacy of the compounds. The protocol is identical to the one described above.
Visualizing Key Processes
To better understand the concepts and workflows discussed, the following diagrams have been generated.
Caption: Workflow for determining the therapeutic index of a compound.
Caption: Inhibition of a generic kinase signaling pathway by pyrrolopyrimidine compounds.
Concluding Remarks
The assessment of the therapeutic index is a cornerstone of preclinical drug development. While the data presented here for pyrrolo[2,3-d]pyrimidine derivatives showcases a promising therapeutic window for this class of compounds, further research is critically needed to specifically evaluate novel pyrrolo[3,4-d]pyrimidine analogues. The methodologies and comparative framework provided in this guide are intended to facilitate these future investigations and aid in the identification of drug candidates with a high probability of clinical success. Researchers are encouraged to employ a normal cell line in their anti-cancer screening assays to enable the early calculation of the therapeutic index, a practice that can significantly de-risk and accelerate the drug discovery pipeline.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. Based on the analysis of analogous compounds, the following PPE is recommended to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][3] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene rubber), a lab coat, and full-length pants.[1][2][3] | Prevents skin contact, which may cause irritation or burns.[1][4] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher.[1] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1] |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the container is properly labeled with the chemical name and CAS number (1207368-82-8).[1] Transport the sealed container to the designated storage area.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][3] Ensure the storage location is secure and accessible only to authorized personnel.[1]
-
Weighing and Aliquoting : All weighing and aliquoting of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Solution Preparation : When preparing solutions, do so within a fume hood to ensure adequate ventilation.[1] Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.[1]
-
Spill Management : In case of a spill, evacuate the immediate area.[1] Before attempting to clean up, wear the appropriate PPE.[1] For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] Ventilate the area and wash the spill site after the material has been removed.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, weighing paper), and solutions, must be collected in designated, sealed, and clearly labeled waste containers.[1]
-
Halogenated Waste : As a chlorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.[1]
-
Professional Disposal : The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Decontamination : All glassware and equipment that have come into contact with the chemical should be decontaminated.[1] Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.[1]
Experimental Protocol Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
